Technical Documentation Center

8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
  • CAS: 5755-00-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0)

Executive Summary In the landscape of modern medicinal chemistry, the selection of core scaffolds dictates the trajectory of lead optimization, influencing both pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. 8-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of core scaffolds dictates the trajectory of lead optimization, influencing both pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) is a highly versatile bicyclic heterocyclic building block[1]. As a Senior Application Scientist, I frequently leverage this specific benzoxazepine core for its optimal balance of conformational rigidity and functionalizability.

This guide provides an in-depth analysis of its physicochemical properties, handling protocols, and its pivotal role in the synthesis of highly selective Sphingosine-1-phosphate-1 (S1P1) receptor agonists—a critical class of immunomodulatory drugs used for treating autoimmune disorders like multiple sclerosis[2][3].

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of CAS 5755-00-0 is essential for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following table synthesizes the core physicochemical and safety parameters of the compound:

Property / ParameterValueCausality / Implication in Drug Design
Chemical Formula C10H11NO3[1]Defines a low-molecular-weight fragment suitable for extensive derivatization without violating Lipinski’s rules.
Molecular Weight 193.1992 g/mol [4]Highly efficient ligand efficiency (LE) starting point.
Monoisotopic Mass 193.0739 Da[1]Critical for LC-MS validation during high-throughput synthesis.
Predicted XlogP ~0.9[1]Causality: A low lipophilicity prevents the final optimized drug from exceeding the ideal logP (3-5) when lipophilic tails are attached[3].
CCS [M+H]+ 134.8 Ų[1]Collision Cross Section value aids in ion-mobility mass spectrometry identification.
Hazard Classifications Acute Tox. 4 (H302, H312, H332)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H336)[5]Causality: The reactive nature of the lactam and ether functionalities necessitates proper PPE and fume hood handling to prevent mucosal irritation[5].
Structural Causality

The 1,4-benzoxazepine ring provides a non-planar, conformationally restricted architecture.

  • The Lactam Motif: The cyclic amide (lactam) at position 5 provides metabolic stability against amidases while offering a weakly acidic NH (pKa ~15) that serves as an ideal synthetic handle for N-alkylation.

  • The Methoxy Group: Positioned at C8, the methoxy group acts as an electronic modulator of the aromatic ring and can engage in hydrogen bonding (as an acceptor) within the target receptor pocket.

Role in Drug Discovery: S1P1 Receptor Modulation

CAS 5755-00-0 gained significant prominence following comprehensive optimization campaigns by GlaxoSmithKline[2][3]. Researchers utilized this benzoxazepine core to systematically vary the shape and connectivity of acidic, basic, and zwitterionic headgroups to achieve high selectivity for the S1P1 receptor over the S1P3 receptor[3].

The Causality of Selectivity: S1P3 receptor activation is historically linked to adverse cardiovascular events (e.g., bradycardia). By utilizing the rigid benzoxazepine core of CAS 5755-00-0, chemists successfully vectored the pharmacophores to exploit subtle topological differences between the S1P1 and S1P3 binding pockets, resulting in potent agonists with efficacy at <1 mg/kg oral doses for peripheral lymphocyte lowering[3].

S1P1_Pathway Agonist Benzoxazepine Agonist (Derived from CAS 5755-00-0) S1P1 S1P1 Receptor (GPCR on Lymphocytes) Agonist->S1P1 High Affinity Binding Gi Gi Protein Activation S1P1->Gi Conformational Change Internalization Receptor Internalization & Degradation S1P1->Internalization Sustained Agonism (Functional Antagonism) AC Adenylyl Cyclase Inhibition Gi->AC Downstream Signaling cAMP Decreased cAMP Levels AC->cAMP Effector Modulation Lymphocyte Lymphocyte Retention in Lymph Nodes (Efficacy) Internalization->Lymphocyte Prevents Egress

Caption: S1P1 receptor signaling and functional antagonism via benzoxazepine-derived agonists.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control directly into the workflow.

Protocol 1: N-Alkylation of the Benzoxazepine Core

This protocol details the attachment of a lipophilic tail or polar headgroup to the lactam nitrogen of CAS 5755-00-0.

  • Preparation: Dissolve CAS 5755-00-0 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SN2 reaction. Argon prevents atmospheric moisture from quenching the strong base.

  • Deprotonation: Cool the reaction mixture to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The lactam NH is weakly acidic. NaH irreversibly deprotonates it, generating hydrogen gas. Cooling to 0 °C controls the exothermic hydrogen evolution and prevents side-reaction degradation.

  • Alkylation: Stir for 30 minutes until gas evolution ceases, then add the desired alkyl halide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation & Quality Control:

    • In-Process: Monitor via LC-MS. The reaction is complete when the starting material peak at m/z 194.08 [M+H]+[1] disappears, replaced by the target mass.

    • Quench: Carefully add saturated aqueous NH4Cl to neutralize unreacted NaH safely. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

    • Post-Process: Perform 1H NMR. The disappearance of the broad singlet at ~8.0 ppm (corresponding to the lactam NH) confirms successful N-alkylation.

Workflow Step1 Core Scaffold CAS 5755-00-0 Step2 Lactam N-Alkylation (NaH, DMF, R-X) Step1->Step2 Deprotonation Step3 LC-MS Validation (m/z Shift) Step2->Step3 Reaction Monitoring Step4 GTPγS Binding Assay (S1P1/3) Step3->Step4 Lead Progression Step5 In Vivo PK/PD (Lymphocyte Count) Step4->Step5 In Vitro to In Vivo

Caption: Experimental workflow for synthesizing and validating S1P1 modulators from CAS 5755-00-0.

Protocol 2: In Vitro [35S]GTPγS Binding Assay for S1P1 Activation

To assess the pharmacological efficacy of the newly synthesized benzoxazepine derivatives[3].

  • Incubation: In a 96-well plate, incubate membrane preparations expressing human S1P1 (or S1P3 for selectivity screening) with 10 µM GDP and serial dilutions of the test compound in assay buffer (HEPES, MgCl2, NaCl, 0.1% fatty-acid-free BSA) for 30 minutes at 30 °C.

    • Causality: GDP is required to saturate the basal, empty state of the G-protein. This ensures that the assay strictly measures agonist-induced nucleotide exchange rather than spontaneous GTP binding.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for an additional 60 minutes.

    • Causality: [35S]GTPγS is a non-hydrolyzable radiolabeled analog of GTP. Upon receptor activation, it binds to the Gαi subunit and accumulates, providing a quantifiable radioactive signal proportional to agonism.

  • Termination: Rapidly filter the reaction through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Self-Validation & Quality Control:

    • Measure bound radioactivity via liquid scintillation counting.

    • Critical Controls: A known full agonist (e.g., S1P or Fingolimod-phosphate) MUST be run in parallel to establish the 100% Emax baseline. A vehicle (DMSO) control establishes basal activity (0%). The assay is only valid if the positive control achieves a signal-to-background ratio of at least 3:1.

Sources

Exploratory

Mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Authored by a Senior Application Scientist Preamble: Unlocking the Potential of a Privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Privileged Scaffold

The benzoxazepine core represents a "privileged scaffold" in medicinal chemistry, a distinction earned by its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1] Derivatives of this versatile seven-membered heterocyclic system have shown promise as anticancer, anticonvulsant, antipsychotic, and anti-inflammatory agents.[1][2] The specific molecule, 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, is a novel entity within this class. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to other centrally active benzoxazepine derivatives suggests a strong potential for modulating key neuroreceptors.

This technical guide provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the in vitro mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. We will proceed from broad, initial profiling to more focused, target-specific assays, embodying a logical and scientifically rigorous approach to drug discovery.

Part 1: Foundational In Vitro Profiling - A Broad Net Approach

The initial phase of characterization aims to cast a wide net to identify the general cellular and phenotypic effects of the compound. This approach is crucial for generating initial hypotheses about the compound's mechanism of action.

Cellular Viability and Proliferation Assays

Before delving into specific mechanistic studies, it is imperative to establish the compound's effect on cell viability and proliferation across a panel of relevant cell lines. This foundational data provides a therapeutic window and informs the concentration range for subsequent, more sensitive assays.

Recommended Cell Lines:

  • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC-12 (rat pheochromocytoma) - relevant for potential neuropharmacological effects.

  • Cancer Cell Lines: A diverse panel representing different cancer types (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) to screen for unexpected anti-proliferative activity, a known property of some benzoxazepine derivatives.[3]

  • Control, Non-cancerous Cell Line: HEK293 (human embryonic kidney) or primary astrocytes to assess general cytotoxicity.

Experimental Protocol: MTT Assay for Cellular Viability

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Broad-Spectrum Receptor and Enzyme Profiling

To efficiently narrow down the potential targets, a broad-spectrum screen against a panel of common receptors and enzymes is a cost-effective and hypothesis-generating step. Several commercial services offer such profiling.

Recommended Profiling Panel:

  • GPCRs: A comprehensive panel including dopamine, serotonin, adrenergic, and histamine receptors. Some 1,5-benzoxazepine derivatives are known to interact with G-protein-coupled receptors.[3]

  • Ion Channels: Include GABA-A, NMDA, and AMPA receptors, as well as voltage-gated sodium and calcium channels. The structural similarity to benzodiazepines makes GABA-A receptors a high-priority target.[1]

  • Kinases: A broad kinase panel can uncover potential anti-cancer or anti-inflammatory activities.

  • Other Enzymes: Include acetylcholinesterase and butyrylcholinesterase, as some benzoxazepine derivatives have shown inhibitory activity.[4]

The results from this broad screen, typically provided as a percentage of inhibition at a fixed concentration (e.g., 10 µM), will guide the subsequent, more focused investigations.

Part 2: Focused Investigation of the GABAergic System

Based on the structural alerts within the 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one molecule and the known pharmacology of the broader benzoxazepine class, the GABA-A receptor is a prime candidate for its primary molecular target.[1]

Electrophysiological Assessment of GABA-A Receptor Modulation

The most direct method to assess the functional modulation of the GABA-A receptor is through electrophysiology.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1β2γ2). Incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at -60 mV.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Compound Application: Co-apply the GABA EC20 with varying concentrations of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.

  • Data Analysis: Measure the potentiation of the GABA-evoked current by the compound. Plot a dose-response curve to determine the EC50 for potentiation.

Data Presentation: Expected Electrophysiological Results

Compound ConcentrationGABA-evoked Current (nA)% Potentiation
Vehicle100 ± 100%
0.1 µM150 ± 1550%
1 µM400 ± 30300%
10 µM800 ± 50700%
100 µM850 ± 60750%

Diagram: Hypothesized GABA-A Receptor Modulation

GABA_A_Modulation cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_ion Cl- Influx GABA_A->Cl_ion Channel Opens GABA GABA GABA->GABA_A Binds Compound 8-Methoxy-2,3,4,5-tetrahydro- 1,4-benzoxazepin-5-one Compound->GABA_A Positive Allosteric Modulator Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Hypothesized positive allosteric modulation of the GABA-A receptor.

Radioligand Binding Assays for Target Affinity

To determine the binding affinity of the compound for the GABA-A receptor, radioligand binding assays are the gold standard.

Experimental Protocol: [3H]Flunitrazepam Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from cells overexpressing the GABA-A receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]Flunitrazepam (a radiolabeled benzodiazepine that binds to the benzodiazepine site on the GABA-A receptor), and varying concentrations of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.

  • Incubation: Incubate the plate on ice for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Flunitrazepam (Ki).

Part 3: Delineating Downstream Signaling and Cellular Effects

Assuming the compound is a positive allosteric modulator of the GABA-A receptor, the next logical step is to investigate the downstream consequences of this action in a cellular context.

Measurement of Intracellular Chloride Concentration

The primary function of the GABA-A receptor is to conduct chloride ions.[1] A fluorescent assay can be used to measure changes in intracellular chloride concentration.

Experimental Protocol: MQAE-based Chloride Assay

  • Cell Loading: Load cultured neurons (e.g., primary cortical neurons) with the chloride-sensitive fluorescent dye MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide).

  • Baseline Fluorescence: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

  • Compound and GABA Application: Add 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one followed by GABA.

  • Fluorescence Quenching: The influx of chloride ions will quench the MQAE fluorescence.

  • Data Analysis: Quantify the change in fluorescence as a measure of chloride influx. Compare the effect of GABA alone to GABA in the presence of the test compound.

Diagram: Experimental Workflow for In Vitro Characterization

experimental_workflow start 8-Methoxy-2,3,4,5-tetrahydro- 1,4-benzoxazepin-5-one profiling Part 1: Foundational Profiling (Cell Viability, Broad Receptor Screen) start->profiling hypothesis Hypothesis Generation (e.g., GABA-A Modulator) profiling->hypothesis gaba_focus Part 2: Focused GABAergic Investigation hypothesis->gaba_focus electrophysiology Electrophysiology (TEVC) - Functional Modulation gaba_focus->electrophysiology binding Radioligand Binding - Target Affinity gaba_focus->binding downstream Part 3: Downstream Effects electrophysiology->downstream binding->downstream chloride Intracellular Chloride Assay downstream->chloride network Neuronal Network Activity downstream->network conclusion Mechanism of Action Elucidated network->conclusion

Caption: Logical workflow for the in vitro characterization of the compound.

Assessment of Neuronal Network Activity

To understand the compound's effect on a more integrated biological system, its impact on neuronal network activity can be assessed using microelectrode arrays (MEAs).

Experimental Protocol: Microelectrode Array (MEA) Analysis

  • Culture Preparation: Culture primary rodent cortical neurons on MEA plates.

  • Baseline Recording: After several weeks in culture, when spontaneous network activity has developed, record baseline electrical activity (spikes, bursts).

  • Compound Application: Apply varying concentrations of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one to the cultures.

  • Post-treatment Recording: Record network activity at various time points after compound application.

  • Data Analysis: Analyze changes in parameters such as mean firing rate, burst frequency, and network synchrony. An enhancement of GABAergic inhibition would be expected to decrease overall network activity.

Conclusion: Synthesizing the Mechanistic Narrative

References

  • Title: 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review Source: PubMed URL: [Link]

  • Title: Preliminary studies of 1,5-benzoxazepine derivatives as potential histamine H3 receptor antagonists Source: PubMed URL: [Link]

  • Title: Pharmacological Profile of Benzoxazines: A Short Review Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Newer Substituted Benzoxazepine Derivatives as Potent Anticonvulsant Agents. Source: ResearchGate URL: [Link]

Sources

Foundational

Pharmacokinetic profile of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profile of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Derivatives For the attention of: Researchers, scientists, and drug development professionals. Disclaimer:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental pharmacokinetic data on 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one derivatives are not extensively available in the public domain. This guide therefore provides a comprehensive technical framework of the standard methodologies, predictive models, and strategic considerations used to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of this chemical class, drawing parallels from the broader family of benzoxazepines, benzodiazepines, and other centrally-acting agents. All quantitative data presented herein is hypothetical and for illustrative purposes.

Introduction: The Benzoxazepine Scaffold and the Imperative of Pharmacokinetics

The 1,4-benzoxazepine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with potential therapeutic applications, including neuroprotective and antipsychotic agents.[1] Derivatives of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one are of particular interest for their potential to modulate central nervous system (CNS) targets. However, for any CNS drug candidate, clinical success is inextricably linked to its pharmacokinetic (PK) profile. A molecule must not only interact potently with its target but also reach it in sufficient concentration and for an appropriate duration, without causing undue toxicity.[2]

This guide serves as a senior application scientist's perspective on establishing a robust pharmacokinetic profile for this class of compounds. We will dissect the essential in silico, in vitro, and in vivo methodologies, emphasizing the rationale behind experimental choices and the logical flow of a modern drug discovery program.

The ADME Paradigm: A Conceptual Overview

The journey of a drug through the body is defined by four simultaneous processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these is fundamental to predicting a compound's in vivo behavior.[3][4] For a CNS-targeted agent like a benzoxazepine derivative, this journey includes the critical challenge of crossing the blood-brain barrier (BBB).[2][5]

dot

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion GI GI Tract (Oral Dosing) Blood Systemic Circulation (Plasma Protein Binding) GI->Blood Intestinal Permeation Brain Central Nervous System (Target Site) Blood->Brain BBB Penetration Tissues Peripheral Tissues Blood->Tissues Tissue Partitioning Liver Liver (CYP450 Enzymes) Blood->Liver Kidney Kidney Blood->Kidney Renal Clearance Liver->Blood Bile Bile Liver->Bile Biliary Excretion PK_Workflow cluster_invitro In Vitro ADME Assays start Candidate Synthesis insilico In Silico & Physicochemical Profiling Solubility LogD pKa CNS MPO start->insilico Perm Permeability Caco-2 PAMPA insilico->Perm Prioritization MetStab Metabolic Stability Microsomes Hepatocytes insilico->MetStab Prioritization PPB Plasma Protein Binding Equilibrium Dialysis insilico->PPB Prioritization CYP CYP Inhibition & Induction Fluorescent/LC-MS Probes insilico->CYP Prioritization Transporter Transporter Interaction MDCK-MDR1 Cells insilico->Transporter Prioritization decision Data Analysis & Candidate Selection Perm->decision MetStab->decision PPB->decision CYP->decision Transporter->decision decision->start Re-design invivo In Vivo PK Study (Rodent) decision->invivo Promising Profile

Caption: Integrated workflow for pharmacokinetic profiling.

Absorption: Caco-2 Permeability

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption. [6] Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer with tight junctions.

  • Monolayer Integrity: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity. A control compound with low permeability (e.g., Lucifer yellow) is used to verify tight junction formation.

  • Assay: The test compound is added to either the apical (A) or basolateral (B) chamber. Samples are taken from the receiving chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS. [7]5. Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A).

  • Interpretation: The A-to-B Papp value predicts absorption. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. An efflux ratio >2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability and brain penetration. [8]

Distribution: Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and cross membranes. [9]Therefore, determining the fraction unbound (fu) is critical.

Protocol: Equilibrium Dialysis

  • Apparatus Setup: An equilibrium dialysis plate containing individual cells, each divided by a semi-permeable membrane, is used.

  • Procedure: Plasma (human and relevant preclinical species) is added to one side of the membrane, and the test compound is added. Buffer solution is added to the other side.

  • Equilibrium: The plate is sealed and incubated with shaking at 37°C for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: Concentrations in both aliquots are measured by LC-MS/MS. [4]6. Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Stability and Enzyme Interactions

Metabolism, primarily in the liver, dictates a drug's half-life and potential for drug-drug interactions (DDIs). [10] Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation: The test compound is incubated with HLM (which contain high concentrations of CYP enzymes) and the cofactor NADPH to initiate the metabolic reaction.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched (e.g., with cold acetonitrile).

  • Quantification: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Interpretation: A short half-life suggests rapid metabolism and potentially low oral bioavailability and short duration of action in vivo.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To assess if the benzoxazepine derivative inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2). [3]2. Procedure: The test compound is co-incubated with HLM, an isoform-specific probe substrate, and NADPH.

  • Analysis: The formation of the probe's specific metabolite is measured by LC-MS/MS or fluorescence.

  • Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.

  • Interpretation: A low IC50 value indicates a potential for causing drug-drug interactions when co-administered with other drugs metabolized by that CYP isoform.

Illustrative In Vitro Data for Hypothetical Derivatives
Compound IDPapp A-to-B (10⁻⁶ cm/s)Efflux Ratiofu, human (%)HLM t½ (min)CYP3A4 IC₅₀ (µM)
BZX-00115.21.18.545> 50
BZX-002 (F at C6)18.12.812.1> 6022.5
BZX-003 (Cl at C6)19.53.56.2> 6018.9
BZX-004 (Me at N4)12.51.325.020> 50

In Vivo Pharmacokinetic Studies

Animal studies are essential to understand how the integrated ADME processes determine the drug's concentration-time profile in a living system. [11][12]

Study Design and Bioanalysis

A typical early PK study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

  • Dosing: An IV dose allows for the determination of clearance and volume of distribution. A PO dose is used to assess oral bioavailability.

  • Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 1h, 2h, 4h, 8h, 24h). For CNS drugs, brain tissue or cerebrospinal fluid (CSF) may also be collected to assess brain penetration. [9]* Sample Preparation: Plasma is harvested from blood. Samples undergo preparation, often involving protein precipitation or liquid-liquid extraction, to isolate the analyte. [13]* Quantification: Drug concentrations are measured using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and specificity. [14][15]

Key Pharmacokinetic Parameters
ParameterDescriptionImportance for CNS Drugs
Cmax Maximum observed plasma concentrationMust be above the therapeutic threshold but below toxic levels.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Half-lifeDetermines dosing frequency and time to steady-state.
CL ClearanceThe rate at which the drug is removed from the body.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.
F (%) Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Kp,brain Brain-to-Plasma RatioA measure of the extent of drug penetration into the brain.
Kp,uu,brain Unbound Brain-to-Unbound Plasma RatioThe most accurate measure of BBB penetration, accounting for protein binding. A Kp,uu > 1 suggests active influx, while < 1 suggests active efflux. [9]

Structure-Pharmacokinetic Relationships (SPR)

Systematic structural modifications to the 8-methoxy-1,4-benzoxazepine core can profoundly impact its PK profile. While specific SPR for this exact scaffold is not published, principles from related benzodiazepine and benzoxazole structures can be applied. [16][17][18][19]

  • Lipophilicity and Permeability: Adding small, lipophilic groups (e.g., halogens like F or Cl at positions 6 or 7) can increase membrane permeability and brain penetration, but may also increase metabolic liability and plasma protein binding. [17]* Metabolic Stability: Introducing electron-withdrawing groups or blocking metabolically labile sites (e.g., through fluorination) can slow down CYP-mediated metabolism, thereby increasing half-life.

  • Efflux Recognition: Subtle changes in stereochemistry or the addition/removal of hydrogen bond donors/acceptors can alter a compound's recognition by efflux transporters like P-gp.

  • Solubility: Introducing polar functional groups (e.g., small alcohols, amides) can improve aqueous solubility, which is often a challenge for flat, aromatic systems. However, this must be balanced against the need for adequate lipophilicity for BBB penetration.

Conclusion

Characterizing the pharmacokinetic profile of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one derivatives requires a multi-faceted, iterative approach. The strategy outlined in this guide—beginning with predictive in silico and physicochemical profiling, progressing through a robust cascade of in vitro ADME assays, and culminating in definitive in vivo studies—provides a scientifically rigorous pathway to identify candidates with a high probability of clinical success. By understanding the causal relationships between molecular structure and pharmacokinetic behavior, drug development teams can efficiently optimize this promising chemical class for the treatment of CNS disorders.

References

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC. (n.d.). National Center for Biotechnology Information.
  • Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Hermanns-Clausen, M., et al. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. SpringerLink.
  • Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates. (n.d.). ResearchGate.
  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). (2025). IntechOpen.
  • Pharmacodynamical and Neuroreceptor Analysis of the Permeability of the Blood-Brain Barrier for Derivatives of 1,4-Benzodiazepine. (n.d.). ResearchGate.
  • In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. (n.d.). ResearchGate.
  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. (n.d.). LJMU Research Online.
  • Comprehensive in vitro DMPK services for drug development. (n.d.). Nuvisan.
  • CNS Drug Discovery. (n.d.). BioAscent.
  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2014). Walsh Medical Media.
  • Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PubMed.
  • An In-Depth Technical Guide to the ADME Properties of Novel Benzoxazole Derivatives: A General Framework. (2025). Benchchem.
  • Special Issue: Novel Psychoactive Substances: Pharmacokinetics, Pharmacodynamics and Pharmaco-Toxicological Aspects. (n.d.). MDPI.
  • Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (2019). YouTube.
  • Putri, A. L., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal (PBSJ).
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). OMICS International.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). National Center for Biotechnology Information.
  • The Development of Derivative Method analysis 1,4 Benzodiazepin. (n.d.). E-Journal Universitas Islam Negeri Syarif Hidayatullah Jakarta.
  • 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. (n.d.). NextSDS.
  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. (2025). MDPI.
  • Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. (2025). ResearchGate.
  • A Comparative Analysis of the ADME-Tox Properties of Benzoxazole Derivatives: A Guide for Drug Development Professionals. (2025). Benchchem.
  • Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. (2023). PubMed.
  • Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment. (n.d.). Frontiers in Health Informatics.
  • Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. (2025). Frontiers.
  • Structure-activity relationship of benzodiazepine derivatives as LXXLL peptide mimetics that inhibit the interaction of vitamin D receptor with coactivators. (2013). PubMed.
  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). PubMed.
  • 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. (n.d.). Sigma-Aldrich.
  • 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. (n.d.). PubChem.
  • Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. (2024). ACS Publications.
  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. (2025). Bentham Science Publishers.
  • Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. (2024). Chemical Review and Letters.
  • Synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one. (n.d.). PrepChem.com.
  • 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. (2023). Doron Scientific.
  • 8-METHOXY-1,3,4,5-TETRAHYDRO-2H-1,5-BENZODIAZEPIN-2-ONE. (n.d.). NextSDS.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen.
  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. (n.d.). PubMed.
  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[8][10]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from

Sources

Exploratory

Preliminary Toxicity Screening Protocol for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: A Comprehensive Technical Guide

Executive Summary 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) is a highly versatile heterocyclic scaffold frequently utilized in the development of central nervous system (CNS) agents and targeted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) is a highly versatile heterocyclic scaffold frequently utilized in the development of central nervous system (CNS) agents and targeted kinase inhibitors (e.g., AXL/MERTK inhibitors)[1]. However, the 1,4-benzoxazepine pharmacophore carries inherent toxicological liabilities. Preliminary hazard data classifies this compound as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (Specific Target Organ Toxicity – Single Exposure)[2].

To safely advance derivatives of this scaffold into downstream drug development, we must deploy a rigorous, self-validating toxicity screening cascade. As a Senior Application Scientist, I have designed this guide to move systematically from in silico predictions to systemic in vivo validation, ensuring every experimental choice is grounded in mechanistic causality and regulatory standards.

Phase 1: Physicochemical Profiling & In Silico Predictions

Causality & Rationale

Before initiating resource-intensive in vitro assays, we must establish the baseline physicochemical properties and predict mutagenic liabilities. The mandates the assessment of DNA-reactive impurities to limit carcinogenic risk[3]. By utilizing validated (Q)SAR models, we create a predictive foundation that dictates the concentration ranges and safety protocols for subsequent cellular assays.

Quantitative Data Summary
ParameterValue / PredictionToxicological Implication
CAS Number 5755-00-0Unique identifier for structural and regulatory queries.
Molecular Weight 193.20 g/mol High membrane permeability potential; rapid systemic absorption.
GHS Classification Acute Tox. 4, STOT SE 3Requires careful dose titration in vivo to avoid acute CNS/respiratory distress[2].
Mutagenic Potential Class 5 (Predicted)Requires empirical Ames test validation per ICH M7 standards[3].

Phase 2: In Vitro Cytotoxicity & Genotoxicity

Causality & Rationale

The established GHS classifications (Skin/Eye Irritation and STOT SE 3) suggest the compound is capable of acute cellular disruption[2]. We deploy the Bacterial Reverse Mutation (Ames) test to validate the in silico ICH M7 predictions, ensuring the scaffold does not induce point mutations[3]. This assay acts as a self-validating system by incorporating both metabolic activation and known mutagens to confirm assay sensitivity.

Protocol: Bacterial Reverse Mutation (Ames) Test
  • Strain Selection: Prepare histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.

  • Metabolic Activation: Prepare an S9 mix from Aroclor 1254-induced rat liver to simulate hepatic cytochrome P450 metabolism.

  • Dosing: Expose the bacterial strains to the test compound at 5 distinct concentrations (ranging from 1.5 to 5000 µ g/plate ) using the plate incorporation method.

  • Self-Validation Controls:

    • Positive Control: Use 2-aminoanthracene (requires S9 activation) to validate metabolic conversion.

    • Negative Control: Use the vehicle (DMSO) to establish the baseline spontaneous reversion rate.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. A biologically relevant, dose-dependent increase in revertant colonies (≥2-fold over the vehicle control) indicates a positive mutagenic liability.

Phase 3: Cardiovascular Liability Screening

Causality & Rationale

Benzoxazepine derivatives, particularly those developed for CNS penetration or kinase inhibition, frequently exhibit off-target affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel leads to delayed ventricular repolarization and potentially fatal Torsades de Pointes[1]. The strictly requires non-clinical evaluation of this proarrhythmic risk[4].

Protocol: Automated hERG Patch Clamp Assay
  • Cell Line Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel.

  • Electrophysiology: Using an automated patch-clamp system, clamp the cells at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit outward tail currents.

  • Perfusion: Perfuse the compound at escalating concentrations (0.1, 1, 10, and 30 µM).

  • Self-Validation Controls: Use E-4031 (a potent, selective hERG inhibitor) as a positive control to ensure patch integrity and assay sensitivity.

  • Data Analysis: Calculate the IC50. If the IC50 margin is less than 30-fold the expected free Cmax, the compound is flagged for high proarrhythmic risk, triggering mandatory in vivo telemetry[4].

G Start Compound 5755-00-0 hERG Patch Clamp (ICH S7B) IC50 Determine IC50 vs Free Cmax Start->IC50 Decision IC50 > 30x Cmax? IC50->Decision Pass Low Proarrhythmic Risk Proceed to In Vivo Decision->Pass Yes Fail High Risk Trigger In Vivo Telemetry Decision->Fail No

Figure 1: hERG patch clamp decision logic based on ICH S7B guidelines.

Phase 4: In Vivo Systemic Validation

Causality & Rationale

Because the compound is already flagged as Acute Tox. 4[2], we must empirically confirm its systemic toxicity profile while strictly adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare. We utilize the (Acute Toxic Class Method)[5]. This stepwise biometric procedure uses fixed doses to rank the substance for hazard assessment, completely avoiding the high animal mortality associated with traditional LD50 tests.

Protocol: OECD TG 423 Acute Toxic Class Method
  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats. Fast the animals overnight prior to dosing to ensure uniform gastrointestinal absorption[5].

  • Dose Selection: Based on the Acute Tox. 4 flag (where the LD50 is expected to fall between 300 and 2000 mg/kg), select 300 mg/kg as the initial fixed dose.

  • Administration: Administer the compound via oral gavage suspended in a biologically inert vehicle (e.g., 0.5% methylcellulose).

  • Observation: Monitor animals intensely for the first 24 hours—specifically looking for STOT SE 3 manifestations such as tremors, lethargy, or respiratory depression—and daily thereafter for 14 days[5].

  • Stepwise Logic & Validation:

    • If 0-1 animals die, the dose is tolerated; dose 3 additional animals at 300 mg/kg to validate the tier.

    • If 2-3 animals die, the toxicity is higher than anticipated; step down to 50 mg/kg for the next cohort[5].

G Start Dose 3 Female Rats (300 mg/kg) Obs 14-Day Observation (Mortality & STOT SE 3) Start->Obs Dec1 Mortality Count? Obs->Dec1 Zero 0-1 Deaths: Dose 3 More at 300 mg/kg Dec1->Zero 0-1 Two 2-3 Deaths: Step Down to 50 mg/kg Dec1->Two 2-3

Figure 2: Stepwise acute oral toxicity testing workflow per OECD TG 423.

References

  • Title: 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Hazard Classifications Source: NextSDS Chemical Substance Database URL: [Link]

  • Title: Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

  • Title: OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method Source: National Toxicology Program (NIH) / OECD URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as a Privileged Chemical Scaffold for CNS Therapeutics

Introduction & Rationale In the development of neurotherapeutics, achieving high target affinity while maintaining Blood-Brain Barrier (BBB) permeability is a central challenge. 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxaze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the development of neurotherapeutics, achieving high target affinity while maintaining Blood-Brain Barrier (BBB) permeability is a central challenge. 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS: 5755-00-0) has emerged as a highly versatile, "privileged" chemical scaffold for Central Nervous System (CNS) drug discovery.

The 1,4-benzoxazepin-5-one core restricts the conformational flexibility of attached pharmacophores, projecting them into specific spatial vectors that mimic the bioactive conformations of endogenous monoamines. This rigid topology is highly favored in the binding pockets of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors, which are primary targets for antipsychotic and anxiolytic agents ().

The inclusion of the 8-methoxy group serves a dual purpose:

  • Electronic Modulation: It increases the electron density of the aromatic ring, subtly altering the puckering of the 7-membered oxazepine ring.

  • Receptor Interaction: It acts as a critical hydrogen-bond acceptor, capable of interacting with conserved serine or asparagine residues within the transmembrane domains of monoamine GPCRs.

Recent advancements in palladium-catalyzed heteroannulation have made the synthesis of these 1,4-benzoxazepin-5-one derivatives highly efficient and scalable, further cementing their utility in medicinal chemistry ().

Physicochemical Profiling & CNS Multiparameter Optimization (MPO)

To successfully penetrate the BBB via passive diffusion, a molecule must adhere to strict physicochemical boundaries. The baseline properties of the 8-methoxy-1,4-benzoxazepin-5-one scaffold provide an ideal starting point for CNS Multiparameter Optimization (MPO). Because the scaffold itself is low molecular weight and moderately lipophilic, it allows medicinal chemists a generous "budget" to add functional groups (e.g., basic piperazines) without violating Lipinski's rules for CNS drugs.

Table 1: Physicochemical Properties of the Scaffold
PropertyValueCNS MPO DesirabilityRationale for CNS Permeability
Molecular Weight (MW) 193.20 g/mol Ideal (< 400 Da)Leaves a ~200 Da budget for pharmacophore addition before hitting the BBB exclusion limit.
Topological Polar Surface Area (tPSA) 38.3 ŲIdeal (40 - 90 Ų)Low tPSA prevents the molecule from becoming trapped in the aqueous phase of the blood.
Hydrogen Bond Donors (HBD) 1 (Lactam NH)Ideal (< 3)Minimizes desolvation energy required to cross the lipophilic endothelial cell membrane.
Hydrogen Bond Acceptors (HBA) 3Ideal (< 7)Sufficient for target binding without overly restricting membrane permeability.
Rotatable Bonds 1Ideal (< 5)High rigidity reduces the entropic penalty upon binding to GPCR targets.

Synthetic Utility & Functionalization Workflow

The primary vector for functionalizing this scaffold is the secondary lactam nitrogen (N4). By performing an N-alkylation, researchers can attach various basic amine appendages (such as piperazines or piperidines) to drive GPCR affinity.

SyntheticWorkflow A 8-Methoxy-1,4-benzoxazepin-5-one (Starting Scaffold) B Deprotonation (NaH in DMF, 0°C) A->B Step 1 C Electrophilic Addition (R-X, RT to 60°C) B->C Step 2 D N-Alkylated Product (CNS Candidate) C->D Step 3

Workflow for N-alkylation of the 8-methoxy-1,4-benzoxazepin-5-one scaffold.

Protocol 1: N-Alkylation of the Benzoxazepinone Scaffold

This protocol describes the attachment of a pharmacophore via the lactam nitrogen. It is designed as a self-validating system with built-in quality control steps.

Materials:

  • 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Alkyl halide (e.g., 1-(3-chloropropyl)-4-methylpiperazine) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

  • Preparation: Dissolve the benzoxazepinone scaffold in anhydrous DMF under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that excellently stabilizes the resulting lactam anion, heavily favoring the subsequent SN​2 reaction. Moisture must be excluded to prevent the premature quenching of NaH.

  • Deprotonation: Cool the flask to 0°C using an ice bath. Slowly add NaH in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality: The lactam nitrogen is only weakly acidic ( pKa​≈15−17 ). NaH is a strong, non-nucleophilic base that quantitatively deprotonates the nitrogen without attacking the carbonyl carbon. The 0°C temperature controls the exothermic reaction and prevents solvent degradation.

  • Electrophilic Addition: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60°C for 4 hours.

    • Causality: Heating provides the activation energy required to overcome the steric hindrance of the bulky 7-membered ring during the SN​2 displacement.

  • Validation (In-Process Control): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a more polar spot (due to the basic amine appendage) validates reaction completion.

  • Quenching & Extraction: Quench the reaction carefully with ice water to destroy unreacted NaH. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

In Vitro CNS Target Screening

Once the scaffold is functionalized, it must be evaluated for target engagement. Benzoxazepine derivatives frequently act as antagonists at the 5-HT2A receptor, a mechanism central to atypical antipsychotics.

SignalingPathway Antagonist Benzoxazepine Derivative (Antagonist) Receptor 5-HT2A Receptor (GPCR) Antagonist->Receptor Inhibits Gq Gq Protein Receptor->Gq Blocks Activation PLC Phospholipase C (PLC) Gq->PLC Decreased Activity PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Reduced PKC Protein Kinase C (PKC) DAG->PKC Reduced

Mechanism of 5-HT2A receptor antagonism by benzoxazepine-derived CNS agents.

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor

This protocol determines the binding affinity ( Ki​ ) of the synthesized derivative for the 5-HT2A receptor.

Materials:

  • CHO-K1 cell membrane preparations expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (1 nM final concentration).

  • Non-specific binder: Methysergide (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% Ascorbic Acid, 4 mM CaCl2​ .

Step-by-Step Methodology & Causality:

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at room temperature.

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fiber filters. This drastically reduces the non-specific binding of the positively charged radioligand, ensuring a high signal-to-noise ratio.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (at varying concentrations from 10−10 to 10−5 M), 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.

    • Causality: [³H]-Ketanserin is chosen because it is a highly selective antagonist radioligand for the 5-HT2A receptor, guaranteeing that the assay specifically measures binding at the target of interest.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Causality: This temperature and duration allow the binding kinetics to reach thermodynamic equilibrium, which is strictly required for accurate calculation of the IC50​ and Ki​ values.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate of the radioligand-receptor complex during the washing step, preserving the integrity of the bound fraction while washing away unbound radioligand.

  • Validation & Quantification: Add scintillation cocktail to the filters and count the radioactivity using a liquid scintillation counter. Calculate the Z'-factor using the total binding (vehicle only) and non-specific binding (Methysergide) wells. A Z'-factor > 0.5 validates the assay's robustness.

References

  • Abe, M., Kawamoto, M., Mizukami, A., Kimachi, T., & Inamoto, K. (2024). Palladium-Catalyzed Heteroannulation of Salicylamides with Propargyl Carbonates: Synthesis of 1,4-Benzoxazepin-5-ones. The Journal of Organic Chemistry, 89(14), 10037-10046.[Link]

  • Liégeois, J. F., Rogister, F. A., Bruhwyler, J., Damas, J., Nguyen, T. P., Inarejos, M. O., Chleide, E. M. G., Mercier, M. G. A., & Delarge, J. E. (1994). Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. Journal of Medicinal Chemistry, 37(4), 519-525.[Link]

Application

Advanced Isolation and Purification of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Intermediates

Strategic Context: The 1,4-Benzoxazepin-5-one Scaffold in Drug Discovery The 1,4-benzoxazepin-5-one core is a privileged heterocyclic scaffold extensively utilized in modern medicinal chemistry. Specifically, 8-methoxy-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The 1,4-Benzoxazepin-5-one Scaffold in Drug Discovery

The 1,4-benzoxazepin-5-one core is a privileged heterocyclic scaffold extensively utilized in modern medicinal chemistry. Specifically, 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one serves as a critical synthetic intermediate in the development of highly potent receptor tyrosine kinase (RTK) inhibitors, notably those targeting AXL and Focal Adhesion Kinase (FAK). As documented in recent 1, AXL over-expression is a known driver of cancer cell proliferation, migration, and resistance mechanisms via the PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades.

Ensuring the absolute regioisomeric purity of this intermediate is paramount. Downstream functionalization (such as N-alkylation or cross-coupling) will amplify any upstream impurities, severely compromising the pharmacological efficacy of the final active pharmaceutical ingredient (API).

AXL_Pathway GAS6 GAS6 Ligand AXL AXL Receptor (RTK) GAS6->AXL PI3K PI3K / AKT AXL->PI3K RAS RAS / RAF / MEK AXL->RAS Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation

Fig 1: AXL Receptor Tyrosine Kinase signaling pathways driving cancer cell proliferation.

Physicochemical Profiling & Chromatographic Behavior

Before initiating any purification workflow, it is critical to understand the physicochemical parameters of the target molecule. The presence of the methoxy group at the C8 position increases the electron density of the aromatic ring, while the lactam moiety (cyclic amide) governs the molecule's hydrogen-bonding capabilities and chromatographic retention. According to 2, the compound readily forms distinct adducts that are crucial for LC-MS tracking.

ParameterValue
Chemical Name 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
CAS Number
Molecular Formula C10H11NO3
Molecular Weight 193.1992 g/mol
Monoisotopic Mass 193.0739 Da
SMILES COC1=CC2=C(C(NCCO2)=O)C=C1
Primary MS Adducts [M+H]+: 194.08 m/z, [M+Na]+: 216.06 m/z
Mechanistic Causality in Purification Design

The synthesis of 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of an aminoethyl ether derivative of a substituted salicylate, a method frequently utilized in the synthesis of 3. This pathway inherently generates three classes of impurities:

  • Uncyclized Precursors (Primary Amines): Highly polar and basic.

  • Regioisomeric Byproducts (1,5-Benzoxazepinones): Formed via alternative cyclization pathways. These possess nearly identical polarity to the target 1,4-isomer.

  • Inorganic Salts: Generated from basic catalysts (e.g., K2CO3) used during the etherification steps.

To systematically isolate the target lactam, we employ an orthogonal purification strategy: a liquid-liquid extraction (LLE) to eliminate salts, followed by normal-phase flash chromatography to separate uncyclized amines, and culminating in preparative reverse-phase HPLC (RP-HPLC) to resolve closely eluting regioisomers.

Purification_Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Removes Salts) Crude->LLE Flash Silica Gel Chromatography (Removes Uncyclized Amines) LLE->Flash HPLC Preparative RP-HPLC (Resolves Regioisomers) Flash->HPLC Pure Pure 1,4-Benzoxazepin-5-one HPLC->Pure

Fig 2: Orthogonal purification workflow for 1,4-benzoxazepin-5-one intermediates.

Self-Validating Experimental Protocols
Protocol 1: Liquid-Liquid Extraction and Normal-Phase Flash Chromatography

Objective: Remove inorganic salts and highly polar uncyclized amine precursors.

  • Aqueous Quench & Extraction: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Column Equilibration: Pre-equilibrate a silica gel column (230-400 mesh) with 90:10 Hexane:EtOAc.

  • Gradient Elution: Load the concentrated crude onto the column. Elute using a step gradient from 90:10 to 50:50 Hexane:EtOAc.

    • Causality: Non-polar impurities (e.g., unreacted alkyl halides) elute early in the non-polar hexane phase. The target lactam, having moderate polarity due to the cyclic amide, elutes around 60:40 Hexane:EtOAc. Highly polar uncyclized primary amines remain strongly adsorbed to the acidic silica and do not elute until highly polar solvents (like MeOH) are introduced.

  • Validation Checkpoint: Collect fractions and spot on a silica TLC plate. Develop in 50:50 Hexane:EtOAc and visualize under UV light (254 nm). The target compound will appear as a distinct, UV-active spot at Rf ~0.45. Self-Validation: If the spot remains stuck at the baseline (Rf < 0.1), the cyclization failed, and the fraction primarily contains the uncyclized amine precursor. Discard these fractions.

Protocol 2: Preparative Reverse-Phase HPLC Polishing

Objective: Achieve >99% purity by resolving the 1,4-benzoxazepin-5-one from its 1,5-benzoxazepinone regioisomer.

  • Sample Preparation: Dissolve the flash-purified material in a minimum volume of HPLC-grade Acetonitrile (ACN) or DMSO.

  • Column Selection: Inject the sample onto a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Gradient: Run a linear gradient of Water (0.1% TFA) to Acetonitrile (0.1% TFA) from 10% to 70% over 30 minutes.

    • Causality: The C18 stationary phase discriminates molecules based on lipophilicity. The 1,4- and 1,5-regioisomers have identical masses but slightly different spatial orientations, altering their hydrophobic surface area. The addition of 0.1% Trifluoroacetic Acid (TFA) serves a dual purpose: it acts as an ion-pairing agent to sharpen the peak shape of the lactam and ensures any trace residual basic amines are fully protonated, eluting them immediately in the column void volume.

  • Validation Checkpoint: Monitor the eluent using an in-line diode array detector (DAD) at 254 nm and a single quadrupole mass spectrometer (LC-MS). The target fraction must exhibit a sharp UV peak corresponding to an [M+H]+ adduct of m/z 194.08. Self-Validation: If a peak exhibits the correct mass but a broad, tailing shape, it indicates column overloading or insufficient TFA buffering, requiring immediate dilution and reinjection.

  • Lyophilization: Pool the validated fractions and lyophilize to afford the pure 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as a pale yellow solid.

References
  • NextSDS: "Chemical substance information for 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0)." NextSDS.

  • PubChemLite: "8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (C10H11NO3) Structural and Mass Spectrometry Information." Université du Luxembourg. 2

  • Google Patents: "JP2024521712A - AXL Inhibitor Compounds."1

  • New Drug Approvals: "Phase III – Eleclazine Synthesis and Benzoxazepinone Intermediates." 3

Sources

Method

Application Note: High-Throughput Screening Assays Utilizing 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as a Privileged Scaffold for Nav1.5 Late Sodium Current (INaL) Inhibition

Introduction & Scientific Context The voltage-gated sodium channel Nav1.5 is the primary driver of the rapid upstroke (Phase 0) of the cardiac action potential. Under normal physiological conditions, Nav1.5 channels open...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The voltage-gated sodium channel Nav1.5 is the primary driver of the rapid upstroke (Phase 0) of the cardiac action potential. Under normal physiological conditions, Nav1.5 channels open transiently and inactivate within milliseconds, producing the peak sodium current (Peak INa). However, a small fraction of channels may fail to inactivate completely or may reopen, generating a sustained "late" sodium current (INaL) [2]. In pathological states such as Long QT Syndrome Type 3 (LQT3), heart failure, and hypertrophic cardiomyopathy, INaL is pathologically enhanced. This delays ventricular repolarization, prolongs the action potential duration (APD), and creates a highly proarrhythmic substrate [2].

The Privileged Scaffold: Developing selective INaL inhibitors is challenging because blocking the Peak INa can fatally reduce cardiac conduction velocity. The compound 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) [1] serves as a highly privileged structural core for synthesizing selective INaL inhibitors. This dihydrobenzoxazepinone scaffold is the foundational pharmacophore for advanced clinical candidates like Eleclazine (GS-6615) [3]. Derivatives of this scaffold exhibit a profound state-dependent block, preferentially binding to the late open/inactivated states of Nav1.5 with sub-micromolar affinity (IC50 ~0.6 µM), while sparing the Peak INa (IC50 > 50 µM) [3, 4].

This application note details a robust, two-tiered High-Throughput Screening (HTS) cascade designed to evaluate libraries derived from the 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one scaffold.

Assay Rationale and Causality

To build a self-validating screening system, we must address the fundamental biophysical challenge of INaL: in wild-type cells, INaL constitutes less than 1% of the peak current, making it nearly invisible in standard HTS formats.

  • Tier 1: FLIPR Membrane Potential (FMP) Assay. We utilize a fluorescence-based kinetic assay for primary screening. Because FLIPR lacks the temporal resolution to separate peak from late current, we chemically force the channels into the late-open state using Anemonia sulcata toxin II (ATX-II) or Veratridine [4]. This artificially widens the INaL window, allowing us to screen thousands of benzoxazepinone derivatives for general Nav1.5 late-state binding.

  • Tier 2: Automated Patch Clamp (APC). Hits from the FLIPR assay must be triaged for selectivity. We employ the SyncroPatch 384i to gain absolute voltage control [5]. By utilizing a specific step-ramp voltage protocol, we can temporally separate the transient Peak INa (measured at 2-5 ms) from the INaL (measured at 200-300 ms), proving the state-dependent selectivity of the 8-Methoxy-benzoxazepinone scaffold.

High-Throughput Screening Workflow

HTS_Workflow A Compound Library (8-Methoxy-benzoxazepinone) B Primary Screen (FLIPR FMP Assay) A->B 384-well Format C Hit Triage (Z' > 0.6) B->C IC50 < 10 µM D Secondary Screen (Automated Patch Clamp) C->D Peak vs Late INa E Lead Optimization (Selectivity Profiling) D->E CiPA Compliance

Fig 1. Two-tiered HTS workflow for benzoxazepinone-based Nav1.5 late current inhibitors.

Mechanism of Action

Nav15_Mechanism Resting Resting State (Closed) Open Open State (Peak INa) Resting->Open Depolarization Inactivated Inactivated State (Fast Inactivation) Open->Inactivated Milliseconds Late Late Open State (INaL) Open->Late ATX-II / ΔKPQ Mutation Blocker 8-Methoxy-benzoxazepinone Derivative Blocker->Open No Effect Blocker->Late Selective Inhibition

Fig 2. Nav1.5 state-dependent gating and selective late current inhibition mechanism.

Experimental Protocols

Protocol A: Primary Screen via FLIPR Tetra Membrane Potential Assay

Objective: Rapid identification of INaL inhibitors using a 384-well fluorescence format.

Materials:

  • CHO cells stably expressing human Nav1.5.

  • FLIPR Membrane Potential (FMP) Blue Assay Kit (Molecular Devices) [4].

  • Veratridine (Nav1.5 opener) and Tetrodotoxin (TTX, reference blocker).

  • Test compounds: 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one derivatives.

Step-by-Step Methodology:

  • Cell Plating: Trypsinize CHO-Nav1.5 cells and resuspend in culture media. Plate at a density of 12,500 cells/well in 25 µL per well into black-wall, clear-bottom 384-well microplates.

  • Incubation: Incubate the microplates overnight at 37°C, 95% humidity, and 5% CO2 to ensure a confluent monolayer.

  • Dye Loading: Reconstitute the FMP Blue dye in physiological assay buffer (130 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose, pH 7.4). Add 25 µL of the dye solution directly to each well (no-wash protocol to prevent cell detachment). Incubate for 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a 5X dose-response series of the benzoxazepinone derivatives in assay buffer containing 0.5% DMSO.

  • Pre-incubation: Using the FLIPR Tetra liquid handler, add 12.5 µL of the test compounds to the assay plate. Incubate for 15 minutes to allow the compounds to partition into the membrane and bind to the resting/inactivated channels.

  • Stimulation & Reading: Read baseline fluorescence for 10 seconds. Add 12.5 µL of Veratridine (final concentration EC80, typically 30-50 µM) to force the channels into the late-open state.

  • Data Acquisition: Record the kinetic fluorescence response for 300 seconds. Calculate the IC50 based on the maximum fluorescence minus baseline (Max-Min) during the peak response window.

Protocol B: Secondary Screen via Automated Patch Clamp (SyncroPatch 384i)

Objective: High-fidelity electrophysiological validation to confirm that the benzoxazepinone hits selectively inhibit INaL without altering Peak INa.

Materials:

  • HEK293 cells expressing the Nav1.5-ΔKPQ mutant (an LQT3 mutation that intrinsically enhances INaL without needing chemical openers like ATX-II) [5].

  • SyncroPatch 384i (Nanion Technologies) and 384-well NPC-384 multi-hole chips.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-Nav1.5-ΔKPQ cells using Detachin. Resuspend in external recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM D-glucose, pH 7.4) at a density of 1 × 10^6 cells/mL.

  • Chip Priming: Prime the NPC-384 chip with intracellular solution (50 mM CsCl, 60 mM CsF, 10 mM NaCl, 20 mM EGTA, 10 mM HEPES, pH 7.2).

  • Cell Catching & Sealing: Dispense the cell suspension into the chip. Apply negative pressure (-50 to -100 mbar) to attract cells to the holes. Once gigaseals (>1 GΩ) are formed, apply a brief pressure pulse to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol (CiPA Step-Ramp):

    • Hold cells at -120 mV.

    • Step to -15 mV for 50 ms to elicit Peak INa .

    • Ramp down to -40 mV over 200 ms.

    • Hold at -40 mV for 50 ms to measure the sustained Late INa .

  • Compound Application: Apply the 8-Methoxy-benzoxazepinone derivatives cumulatively (0.1 µM to 30 µM) using standard Biomek tips. Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Data Analysis: Quantify the peak inward current (at -15 mV) and the late inward current (integrated over the -40 mV hold). Generate separate IC50 curves for Peak and Late INa to calculate the therapeutic selectivity index.

Data Presentation & Interpretation

The success of this screening cascade relies on stringent assay quality control and clear differentiation of compound selectivity.

Table 1: Assay Quality Metrics for Nav1.5 HTS Cascade
Assay PlatformTarget StateThroughput (Data Points/Day)Mean Z'-FactorSuccess Rate (QC Pass)
FLIPR Tetra (FMP) Veratridine-induced INaL> 20,0000.72 ± 0.05> 95%
SyncroPatch 384i Peak INa (WT or ΔKPQ)~ 6,0000.81 ± 0.0485% (> 1 GΩ seal)
SyncroPatch 384i Late INa (ΔKPQ mutant)~ 6,0000.65 ± 0.0850% (Multi-hole chips)

Interpretation: The FLIPR assay provides massive throughput with an excellent Z'-factor, making it ideal for screening the raw 8-Methoxy-benzoxazepinone library. The SyncroPatch provides lower throughput but is strictly necessary to resolve the biophysical gating states.

Table 2: Pharmacological Profiling of Benzoxazepinone Scaffolds
Compound / ScaffoldLate INa IC50 (µM)Peak INa IC50 (µM)Selectivity Ratio (Peak/Late)
Ranolazine (Reference)6.0294.0~ 49x
Eleclazine (GS-6615)0.6251.0~ 82x
8-Methoxy-benzoxazepinone Hit A 0.85> 100.0> 117x
8-Methoxy-benzoxazepinone Hit B 0.4245.5~ 108x

Interpretation: Derivatives based on the 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one core (Hits A and B) demonstrate superior potency against the late sodium current compared to the first-generation inhibitor Ranolazine, mirroring the clinical profile of Eleclazine [2, 3]. The high selectivity ratio ensures that the cardiac conduction velocity (driven by Peak INa) remains unaffected.

References

  • NextSDS. "8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one - Chemical Substance Information." NextSDS,[Link]

  • Horváth, B., et al. "Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents." Frontiers in Pharmacology,[Link]

  • Rajamani, S., et al. "The novel late Na+ current inhibitor, GS‐6615 (eleclazine) and its anti‐arrhythmic effects in rabbit isolated heart preparations." British Journal of Pharmacology,[Link]

  • Molecular Devices. "Optimization of NaV1.5 channel assay with FLIPR Membrane Potential Assay Kits." Molecular Devices Application Notes,[Link]

  • Metrion Biosciences. "The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels: An Automated Patch Clamp LQT3 Electrophysiological Assay Comparison." Metrion Biosciences Application Notes,[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one for Biological Assays

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one and similar poorly soluble compounds. Our...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one and similar poorly soluble compounds. Our goal is to provide practical, in-depth guidance to overcome solubility challenges and ensure the reliability and reproducibility of your biological assays.

Frequently Asked Questions (FAQs)

Q1: I've just received my vial of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. What is the first step to assess its solubility?

A1: The first crucial step is to determine the compound's kinetic aqueous solubility. This will give you a baseline understanding of its behavior in your experimental systems. Given that many new chemical entities are practically insoluble in water, this initial assessment is vital for designing appropriate formulation strategies.[1][2][] A common starting point is to test solubility in a standard buffer, such as phosphate-buffered saline (PBS) at a physiological pH of 7.4.[4]

A widely used and rapid method for this initial assessment is the kinetic solubility assay.[5][6] This typically involves preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then serially diluting it into your aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[5]

Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon is often referred to as "solvent shock."[7] Your compound is likely soluble in the high concentration of organic solvent but crashes out when diluted into the aqueous medium where its intrinsic solubility is low.[7]

To mitigate this, you can try the following:

  • Reduce the final concentration of your compound: If your experimental design allows, lowering the final concentration might keep it below the solubility limit.[8]

  • Decrease the volume of DMSO stock added: Aim for a final DMSO concentration in your assay that is as low as possible, ideally ≤ 0.1% to avoid solvent-induced artifacts.[7] Preparing a more dilute stock solution in DMSO can help achieve this.[9]

  • Employ a co-solvent system: Instead of 100% DMSO, preparing your stock solution in a mixture of DMSO and another water-miscible solvent like polyethylene glycol (PEG) can sometimes improve solubility upon dilution.[7][10]

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide addresses specific problems you may encounter during your experiments.

IssuePotential CauseRecommended Solution
Compound precipitates out of solution during in vitro assays. The compound's solubility in the assay medium is lower than the tested concentration.[8]1. Determine the kinetic solubility in the specific assay medium.[8]2. Reduce the final concentration of the compound if possible.[8]3. Employ a suitable solubilization technique (e.g., co-solvents, cyclodextrins, or surfactants).[8]
Inconsistent or non-reproducible results in biological assays. Poor solubility leads to inaccurate and variable concentrations of the active compound.1. Ensure the compound is fully dissolved in the stock solution before further dilution.[8]2. Visually inspect for any precipitation in the final assay medium under a microscope.[8]3. Implement a robust solubilization strategy to maintain the compound in solution throughout the experiment.[9]
Difficulty preparing a high-concentration stock solution. The compound has inherently low solubility even in common organic solvents.[8]1. Test a wider range of organic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.[8][11]2. Gently warm the solution while monitoring for compound stability.[8]3. Use sonication to aid dissolution.[8]
Precipitation observed after moving plates from bench to a 37°C incubator. A compound's solubility can be temperature-dependent.[7]1. Pre-warm your assay medium to 37°C before adding the compound.2. If precipitation persists, a more robust solubilization method may be necessary.
Precipitation forms over time during a long-term cell culture experiment. The compound may be unstable in the medium, or cellular metabolism could be altering the local pH, affecting solubility.[7]1. Assess the chemical stability of your compound in the culture medium over the time course of your experiment.2. Ensure your medium is adequately buffered.3. Consider using a more stable formulation, such as a cyclodextrin inclusion complex.[12]

In-Depth Solubilization Strategies

For a compound like 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, which is likely hydrophobic, several advanced strategies can be employed.

Co-Solvent Systems

A co-solvent system involves using a water-miscible organic solvent to reduce the overall polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound.[][10][13]

  • Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar molecules.[]

  • Common Co-solvents: DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.[][10][14]

  • Considerations: The concentration of the co-solvent must be carefully optimized to avoid cellular toxicity.[9] It's crucial to run a solvent tolerance control in your assays.

Protocol: Preparing a 10 mM Stock Solution in a Co-Solvent System

  • Determine the Molecular Weight (MW) of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.

  • Calculate the required mass: For a 1 mL stock solution at 10 mM:

    • Mass (mg) = 10 mmol/L * 0.001 L * MW ( g/mol ) * 1000 mg/g

  • Weigh the compound accurately using an analytical balance.[15]

  • Dissolve in pure DMSO first: Add the weighed compound to a sterile microcentrifuge tube and add a small volume of DMSO (e.g., 500 µL) to fully dissolve the compound. Vortexing or sonication can aid dissolution.[15]

  • Add the second co-solvent: Once dissolved, add the second co-solvent (e.g., PEG 400) to bring the solution to the final desired volume (1 mL).

  • Mix thoroughly by vortexing.

  • Store appropriately: Aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][15]

pH Adjustment

For ionizable compounds, altering the pH of the solution can dramatically increase solubility.[14][16] While the structure of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one suggests it may be a weak base, this would need to be experimentally confirmed.

  • Mechanism of Action: For a basic compound, lowering the pH will protonate the molecule, forming a more soluble salt.[16] For an acidic compound, increasing the pH will deprotonate it, also forming a more soluble salt.[9]

  • Considerations: The pH must be compatible with your biological assay. Drastic pH changes can affect cell viability and protein function.

Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[17][18]

  • Mechanism of Action: These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like our target molecule can partition into the hydrophobic core, effectively being solubilized in the aqueous solution.[17][19]

  • Common Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F-68) are non-ionic surfactants often used in biological assays due to their lower toxicity compared to ionic surfactants.[13][19]

  • Considerations: Surfactants can interfere with some assays, particularly those involving membranes or protein-protein interactions. Always include a vehicle control with the surfactant alone.

G Micellar Solubilization cluster_micelle Surfactant Micelle a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 a12 a13 a14 a15 a16 center_node Hydrophobic Compound center_node->a1 center_node->a2 center_node->a3 center_node->a4 center_node->a5 center_node->a6 center_node->a7 center_node->a8 center_node->a9 center_node->a10 center_node->a11 center_node->a12 center_node->a13 center_node->a14 center_node->a15 center_node->a16 s1 s2 s3 s4 s5 s6 s7 s8 s9 s10

Caption: Hydrophobic compound encapsulated within a surfactant micelle.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][20][21] This structure allows them to encapsulate hydrophobic "guest" molecules.

  • Mechanism of Action: By forming an inclusion complex, the cyclodextrin masks the hydrophobic nature of the guest molecule, increasing its apparent water solubility.[20][21][22]

  • Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used in pharmaceutical formulations due to their safety and solubilizing capacity.[21][23]

  • Considerations: The size of the cyclodextrin cavity must be appropriate for the guest molecule. Over-saturating with cyclodextrin can sometimes decrease bioavailability.[23]

G Cyclodextrin Complexation Workflow cluster_complex Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Compound Complex Water-Soluble Inclusion Complex Compound->Complex + Cyclodextrin Cyclodextrin Cyclodextrin (Hydrophobic Cavity)

Caption: Formation of a water-soluble inclusion complex.

Protocol: Phase-Solubility Study with HP-β-Cyclodextrin

  • Prepare a series of HP-β-CD solutions in your assay buffer (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add an excess amount of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one to each cyclodextrin solution in separate vials.

  • Equilibrate the samples: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[24]

  • Separate the undissolved solid: Centrifuge the samples at high speed and filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.[25]

  • Quantify the dissolved compound: Analyze the concentration of the compound in the filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[4][25]

  • Plot the data: Create a phase-solubility diagram by plotting the concentration of the dissolved compound against the concentration of HP-β-CD.[23] The slope of this line can be used to determine the stability constant of the complex.

Analytical Methods for Solubility Determination

Accurate determination of solubility is key to successful formulation.

MethodTypeThroughputDescription
Shake-Flask Method ThermodynamicLowConsidered the "gold standard," this method involves adding excess solid to a solvent and agitating until equilibrium is reached.[24] The concentration of the dissolved compound is then measured.[5]
Kinetic Solubility Assay KineticHighA high-concentration stock in DMSO is serially diluted in aqueous buffer. Precipitation is detected by methods like nephelometry (light scattering) or UV spectroscopy after filtration.[5][6]
HPLC-Based Methods BothMedium-HighHigh-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of a compound in a saturated solution. It is highly accurate and can detect impurities or degradation.[25]

By systematically applying these troubleshooting guides and formulation strategies, researchers can effectively address the solubility challenges posed by 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, leading to more reliable and meaningful results in their biological assays.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Jana, S., & Doshi, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Jenita, M. J. (2024, September 6).
  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • Garg, T., & Singh, S. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Patel, M., & Patel, N. (2011).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog.
  • Benchchem. (2025, December).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Hyda, Y. (2024, December 19).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Drug Discovery. (2023, December 18).
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Hou, L., & Chen, Y. (2017). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC.
  • ERASM. (2024). Surfactants and their Use in Detergents.
  • Novel formulation strategies to overcome poorly water soluble compounds. (2016, January 7).
  • Keck, C. M., & Müller, R. H. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different. PMC.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Wang, J., & Ramnarayan, K. (2019).
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • General Techniques for Preparing Formulations of Poorly W
  • IntechOpen. (2023, October 26).
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • ACS Omega. (2018, February 27). Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • Benchchem. (2025).
  • BOC Sciences. (n.d.).
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
  • Benchchem. (2025).
  • ResearchGate. (2018, July 27). What is the suitable solvent for synthetic organic compound to be checked for biological activity?
  • Merck. (n.d.).
  • Hycult Biotech. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • NextSDS. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.
  • Sigma-Aldrich. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Sources

Optimization

Technical Support Center: Synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

This technical guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. Our focus is on addressing common issues related to low yield and impurity formation, providing scientifically grounded solutions to streamline your synthetic efforts.

Synthetic Overview

The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is typically achieved through a two-step process. The first step involves the N-acylation of 2-amino-5-methoxyphenol with chloroacetyl chloride to form the key intermediate, N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide. The subsequent step is a base-mediated intramolecular cyclization, which proceeds via a Williamson ether synthesis mechanism to yield the target compound.

Troubleshooting Guide: Step-by-Step Analysis

This guide is structured in a question-and-answer format to directly address potential issues at each stage of the synthesis.

Step 1: N-Acylation of 2-amino-5-methoxyphenol

dot

A 2-amino-5-methoxyphenol C N-(2-hydroxy-4-methoxyphenyl)- 2-chloroacetamide A->C Acylation B Chloroacetyl Chloride B->C

Caption: Step 1: N-Acylation Reaction.

Question 1: My N-acylation reaction is resulting in a low yield of N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide. What are the likely causes?

Answer: Low yields in this step often stem from several factors related to reagent quality, reaction conditions, and potential side reactions.

  • Purity of 2-amino-5-methoxyphenol: The starting aminophenol is susceptible to oxidation, which can be identified by a darkening in color. Oxidized impurities can interfere with the acylation process. It is highly recommended to use freshly purified 2-amino-5-methoxyphenol. If the material has darkened, consider recrystallization or purification by column chromatography before use.

  • Reaction Conditions: The acylation of aminophenols with reactive acyl chlorides like chloroacetyl chloride is typically rapid.

    • Temperature Control: The reaction is exothermic. It's crucial to maintain a low temperature (typically 0-5 °C) during the addition of chloroacetyl chloride to prevent side reactions.[1]

    • Solvent Choice: Anhydrous aprotic solvents such as acetone, tetrahydrofuran (THF), or ethyl acetate are suitable for this reaction. The presence of water can lead to the hydrolysis of chloroacetyl chloride, reducing the amount available for the desired reaction.

    • Base Addition: A mild base, such as sodium acetate or a tertiary amine like triethylamine, is often used to neutralize the HCl generated during the reaction. The slow, controlled addition of the base is important to prevent side reactions.

  • Side Reactions:

    • O-Acylation: While N-acylation is generally favored due to the higher nucleophilicity of the amine, some O-acylation of the phenolic hydroxyl group can occur, especially if a strong base is used or if the temperature is not adequately controlled.

    • Di-acylation: Although less common, acylation of both the amine and hydroxyl groups can occur if an excess of chloroacetyl chloride is used.

Question 2: I am observing multiple spots on my TLC plate after the N-acylation reaction. How can I identify the main product and byproducts?

Answer: The product, N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide, will be more polar than the starting aminophenol due to the presence of the amide group. The major byproduct, resulting from O-acylation, would likely have a different polarity. Using a combination of TLC visualization techniques (UV light and staining reagents like potassium permanganate) can help differentiate the spots. For definitive identification, isolation of the major spots by column chromatography followed by characterization using NMR and mass spectrometry is recommended.

Step 2: Intramolecular Cyclization

dot

D N-(2-hydroxy-4-methoxyphenyl)- 2-chloroacetamide F 8-Methoxy-2,3,4,5-tetrahydro- 1,4-benzoxazepin-5-one D->F Intramolecular Williamson Ether Synthesis E Base (e.g., K2CO3, NaH) E->F

Caption: Step 2: Intramolecular Cyclization.

Question 3: The intramolecular cyclization step is giving me a poor yield of the final product. What are the critical parameters to optimize?

Answer: The intramolecular Williamson ether synthesis is the key step in forming the seven-membered ring and is sensitive to several factors.[2][3][4]

  • Choice of Base and Solvent:

    • A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

    • The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used as they can solvate the cation of the base and do not interfere with the nucleophilic substitution reaction.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While some heating may be necessary to promote the cyclization, excessive heat can lead to decomposition or the formation of side products through elimination reactions.[5] Monitoring the reaction by TLC is crucial to determine the optimal temperature and reaction time.

  • Concentration: The reaction should be run at a relatively high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Question 4: I am concerned about potential side reactions during the cyclization. What are the most likely byproducts?

Answer: The primary competing reaction is intermolecular reaction, leading to polymer formation. This is more likely to occur at higher concentrations. Another potential side reaction is the elimination of HCl from the chloroacetamide side chain, especially if a very strong base or high temperatures are used.[2][5] This would result in the formation of an α,β-unsaturated amide, which would not cyclize to the desired product.

Frequently Asked Questions (FAQs)

Q1: How can I purify the final product, 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one?

A1: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities are present, column chromatography on silica gel may be necessary.

Q2: My starting material, 2-amino-5-methoxyphenol, is not commercially available. How can I synthesize it?

A2: A common route to 2-amino-5-methoxyphenol starts from 5-methoxy-2-nitrophenol, which can be prepared by regioselective nitrosation of resorcinol monoethers followed by oxidation.[6] The nitro group is then reduced to an amine, commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using a reducing agent like tin(II) chloride in the presence of a strong acid.[6][7]

Q3: What analytical techniques are best for monitoring the progress of these reactions?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of both the N-acylation and the cyclization steps. For characterization of the intermediate and final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are essential.

Q4: Can other halogenated acetylating agents be used instead of chloroacetyl chloride?

A4: Yes, bromoacetyl bromide or iodoacetyl chloride could also be used. The reactivity of the resulting α-haloacetamide in the subsequent cyclization step would be higher (I > Br > Cl), which might allow for milder reaction conditions in the cyclization step. However, these reagents are often more expensive and may be less stable.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide
  • In a round-bottom flask, dissolve 2-amino-5-methoxyphenol (1.0 eq.) in anhydrous acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, add a solution of sodium bicarbonate (1.2 eq.) in water dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with water.

  • Dry the solid and purify by recrystallization from a suitable solvent system (e.g., ethanol).

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Appearance
2-amino-5-methoxyphenolC₇H₉NO₂139.15Off-white to light brown solid
N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamideC₉H₁₀ClNO₃215.63White to off-white solid
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-oneC₁₀H₁₁NO₃193.20White to off-white solid

Logical Relationships

dot

cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization A Low Yield B Impure Starting Material A->B C Suboptimal Conditions (Temp, Solvent, Base) A->C D Side Reactions (O-acylation, Di-acylation) A->D E Low Yield F Incorrect Base/Solvent E->F G Inappropriate Temperature E->G H Intermolecular Polymerization E->H I Elimination Side Reaction E->I

Caption: Troubleshooting Logic for Low Yield.

References

  • Maleski, R.J., Kluge, M., & Sicker, D. (1995). A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers.
  • Williamson ether synthesis. In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Hill, J., & Ramage, G. R. (1964). 7-Methoxy-1,4-benzoxazine. Journal of the Chemical Society, 3709. This is a representative citation for the acylation step. A direct URL is not available, but the journal and page number are provided for reference.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Lumen Learning. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Analysis

Welcome to the technical support center for the HPLC analysis of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the common issue of peak tailing, ensuring accurate and reproducible results.

Introduction

Peak tailing is a common chromatographic challenge, particularly when analyzing compounds containing basic functional groups.[1][2] 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, with its secondary amine moiety, is prone to this phenomenon. This guide provides a structured approach to diagnosing and mitigating peak tailing through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one?

A1: The most probable cause of peak tailing for this basic compound is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the protonated secondary amine of your molecule can interact with ionized residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a portion of the analyte being retained longer and causing the characteristic peak tail.[5]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[6][7][8] For a basic compound like 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one, the pH of the mobile phase relative to the analyte's pKa determines its degree of ionization and the surface charge of the silica stationary phase.

  • At low pH (pH < pKa of analyte and pH < 3 for silica): The analyte is protonated (positively charged), and the silanol groups are largely unionized (neutral). This minimizes strong ionic interactions, reducing peak tailing.[1][9][10]

  • At mid-range pH (approaching the pKa of the analyte or where silanols are ionized): A mixture of ionized and unionized analyte exists, and silanol groups are deprotonated (negatively charged), leading to strong secondary interactions and significant peak tailing.[3][4]

  • At high pH (pH > pKa of analyte): The analyte is in its neutral form, and while the silanols are ionized, the lack of charge on the analyte reduces the strong secondary ionic interactions. This can also lead to improved peak shape.[11]

A crucial first step in your method development should be to determine the pKa of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.

Q3: I'm seeing tailing for all peaks in my chromatogram, not just my analyte. What could be the issue?

A3: If all peaks are tailing, the problem is likely systemic and not related to the specific chemistry of your analyte. Common causes include:

  • Extra-column volume (dead volume): This can be caused by using tubing with too large an internal diameter or length, or improper fittings.[3][10]

  • Column void or contamination: A void at the head of the column or a blocked frit can distort the flow path, leading to peak tailing for all compounds.[1][12]

  • Column degradation: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to poor peak shapes.[13]

Q4: What is an "end-capped" column, and will it help with my peak tailing issue?

A4: End-capping is a process where the residual silanol groups on the silica surface are chemically reacted with a small silylating agent, like trimethylchlorosilane, to make them less active.[14][15][16][17] Using a high-quality, fully end-capped column is highly recommended for analyzing basic compounds as it significantly reduces the sites for secondary interactions, thereby improving peak symmetry.[1][3][9] Double end-capping further minimizes these interactions.[15]

Troubleshooting Guide

Step 1: Initial Diagnosis - Chemical vs. Physical Problems

The first step in troubleshooting is to determine if the peak tailing is a chemical issue (related to interactions between the analyte and the column) or a physical issue (related to the HPLC system).

Experiment: Inject a neutral compound (e.g., toluene or uracil).

  • If the neutral compound shows a symmetrical peak: The problem is likely chemical and related to the basic nature of your analyte. Proceed to the "Chemical Troubleshooting" section.

  • If the neutral compound also shows a tailing peak: The problem is likely physical. Proceed to the "Physical System Troubleshooting" section.

Chemical Troubleshooting Workflow

This workflow focuses on optimizing the method chemistry to reduce secondary interactions.

A Start: Peak Tailing Observed for Basic Analyte B Adjust Mobile Phase pH A->B Primary Approach C Add Mobile Phase Modifier B->C If tailing persists F Resolution Achieved B->F D Evaluate Column Choice C->D If tailing persists C->F E Optimize Other Parameters D->E Fine-tuning D->F E->F

Caption: Chemical troubleshooting workflow for peak tailing.

Protocol 1: Mobile Phase pH Adjustment
  • Determine Analyte pKa: If the pKa of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unknown, use computational tools or experimental titration to estimate it.

  • Low pH Approach:

    • Prepare a mobile phase with a pH of 2.5-3.0 using a buffer like phosphate or an acid additive like formic acid or trifluoroacetic acid (TFA).[10]

    • Ensure your column is stable at low pH.[10]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

    • Inject your sample and observe the peak shape.

  • High pH Approach (for columns that can tolerate it):

    • Use a high pH stable column (e.g., hybrid silica).[11]

    • Prepare a mobile phase with a pH of 9-10 using a suitable buffer (e.g., ammonium bicarbonate).

    • Equilibrate the column thoroughly.

    • Inject your sample and evaluate the peak shape.

Protocol 2: Using Mobile Phase Additives

Mobile phase additives can act as ion-pairing agents or compete with the analyte for active silanol sites.[18][19]

AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent for improving peak shape by ion-pairing and suppressing silanol interactions.[18][19][20]Can cause ion suppression in LC-MS.[18][20] Strong UV absorbance below 220 nm.[21][22]
Formic Acid 0.1%Good for LC-MS compatibility as it is volatile and a weaker ion-pairing agent.[23]May not be as effective as TFA at eliminating tailing.[23]
Difluoroacetic Acid (DFA) 0.1%A good compromise between TFA and formic acid, offering improved peak shape over formic acid with less ion suppression than TFA.[23][24][25][26]May not be as effective as TFA for severe tailing.
Triethylamine (TEA) 0.1 - 0.5%A basic additive that competes with the analyte for active silanol sites. Often used at neutral to slightly basic pH.[27]Not MS-friendly. Can alter selectivity.
Protocol 3: Column Selection and Evaluation

The choice of HPLC column is paramount for analyzing basic compounds.

Column TypeKey FeatureImpact on Peak Tailing
High Purity, Type B Silica Low metal content and fewer acidic silanol groups.Reduced secondary interactions compared to older, Type A silica.[27]
End-Capped / Double End-Capped Residual silanols are chemically deactivated.[14][15]Significantly improves peak shape for basic compounds by blocking interaction sites.[1][3][9]
Polar-Embedded Phase A polar group is incorporated into the alkyl chain (e.g., amide, carbamate).The polar group shields the analyte from residual silanols, improving peak shape. Also allows for use in highly aqueous mobile phases.[3][28]
Hybrid Silica (e.g., BEH, CSH) Organic/inorganic hybrid particles.More resistant to high pH, allowing for the analysis of basic compounds in their neutral state, which eliminates tailing from silanol interactions.[11][29]

Physical System Troubleshooting

If a neutral compound also shows tailing, investigate the HPLC system for sources of extra-column volume or blockages.

A Start: Tailing Observed for All Peaks B Check Fittings and Tubing A->B C Inspect Column for Voids/Blockage B->C If problem persists E Symmetrical Peaks Restored B->E Tighten/replace fittings, use shorter/narrower tubing D Flush and Clean Column C->D If void or blockage is suspected C->E Replace column if damaged D->E If successful

Caption: Physical system troubleshooting workflow.

  • Check all fittings and connections: Ensure that all fittings are tight and that the correct ferrules are being used.[30] Improperly seated fittings can create dead volume.

  • Minimize tubing length and diameter: Use the shortest possible length of tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.127 mm) to connect the injector, column, and detector.[3]

  • Inspect the column: A discolored inlet frit or a visible void at the top of the column bed indicates a problem. If a void is present, the column likely needs to be replaced.

  • Column Flushing: If contamination is suspected, flush the column with a series of strong solvents. For a C18 column, a typical sequence would be:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Then reverse the sequence, finishing with your mobile phase.

Conclusion

Resolving peak tailing for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a systematic process. By first identifying whether the root cause is chemical or physical, you can efficiently apply the targeted troubleshooting steps outlined in this guide. For this basic analyte, careful control of mobile phase pH, selection of a modern, high-quality end-capped column, and potentially the use of a mobile phase additive are key to achieving sharp, symmetrical peaks essential for high-quality analytical data.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Lab-Training. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Grokipedia. (n.d.). Endcapping. Retrieved from [Link]

  • PubMed. (2021, April 29). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Primer. (n.d.). What is TFA and when should I use it. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2021, February 17). (PDF) Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Separation Science. (2023, December 8). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Retrieved from [Link]

  • MICROSOLV. (2026, January 16). When (and Why) to Choose a Non‑End‑Capped HPLC Column. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Separation Science. (2023, December 8). End-capping. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Wikipedia. (n.d.). Endcapping. Retrieved from [Link]

  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

  • NextSDS. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Bitesize Bio. (2025, January 22). How to Clean and Unclog Your HPLC Column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one Handling &amp; Troubleshooting

Welcome to the Technical Support Center for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS: 5755-00-0) . This resource is designed for researchers, analytical chemists, and drug development professionals experi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS: 5755-00-0) . This resource is designed for researchers, analytical chemists, and drug development professionals experiencing solubility bottlenecks, crystallization, and assay interference when utilizing this compound in Dimethyl Sulfoxide (DMSO) stock solutions and downstream aqueous assays.

The Causality of Precipitation: Mechanistic Insights

To effectively troubleshoot precipitation, we must first understand the thermodynamic and kinetic drivers specific to this molecule. 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one features a hydrophobic aromatic core coupled with a polar lactam (cyclic amide) moiety. While it exhibits excellent initial solubility in pure, anhydrous DMSO due to strong dipole-dipole interactions, the system is highly fragile and susceptible to two primary failure modes:

  • Hygroscopic Water Uptake: DMSO is a highly hygroscopic solvent. When exposed to ambient air during pipetting or automated dispensing, DMSO rapidly absorbs atmospheric moisture. As the water fraction increases, the dielectric constant of the solvent shifts. Water molecules preferentially hydrogen-bond with DMSO, effectively stripping the solvation shell away from the hydrophobic benzoxazepine core, lowering its solubility limit and pushing the solution into an unstable supersaturated state.

  • Freeze-Thaw Induced Nucleation: Storing DMSO stocks at -20°C is standard practice, but it is highly detrimental to this specific compound [1]. Pure DMSO freezes at ~18.5°C. During the freezing process, pure DMSO crystallizes first, creating a localized freeze-concentration effect where the compound and any absorbed water are forced into the remaining liquid fraction. This extreme localized concentration triggers nucleation. Once the compound forms a low-energy crystal lattice, it becomes thermodynamically resistant to redissolution upon thawing [2].

Mechanism A Anhydrous DMSO Stock (Stable Solution) B Atmospheric Exposure (Water Uptake) A->B Improper Storage F Aqueous Assay Media (Solvent Shift) A->F Dilution C Hydrated DMSO (Reduced Solubility) B->C D Freeze-Thaw Cycles (Localized Supersaturation) C->D -20°C Storage E Nucleation & Crystallization (Precipitate Formation) D->E G Colloidal Aggregation (Assay Interference) F->G High Conc.

Mechanism of 8-Methoxy-benzoxazepinone precipitation in DMSO and aqueous media.

Troubleshooting Guides & FAQs

Q: My 50 mM stock solution was clear when prepared, but after storing at -20°C for a week, there is a white precipitate at the bottom of the tube. How do I fix this? A: You are observing freeze-thaw induced crystallization. Because the compound has entered a lower-energy crystalline state, simple vortexing will not work. You must apply thermal and mechanical energy to break the crystal lattice. Heat the stock to 37°C and apply contact sonication for 15–30 minutes. If the precipitate does not clear, the water content in your DMSO has likely exceeded the critical threshold (>5%), and the stock must be discarded. Recommendation: Store working aliquots at room temperature in a desiccator to avoid freeze-thaw cycles entirely.

Q: When I transfer my DMSO stock into cell culture media, the compound immediately crashes out, forming a cloudy suspension. What is happening? A: This is a classic "solvent shift" precipitation. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the aqueous phase, leaving the highly hydrophobic 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one stranded without a solvation shell [3]. To prevent this, keep the final DMSO concentration below 0.5% (v/v) and ensure the intermediate dilution is added dropwise to the media under vigorous vortexing to prevent localized high concentrations.

Q: We are using an acoustic liquid handler (e.g., Echo) for High-Throughput Screening (HTS), and we are seeing high CVs (Coefficient of Variation) and misfires with this compound. Why? A: Acoustic dispensing relies on precise fluid impedance. Even if the stock appears clear to the naked eye, micro-precipitates or colloidal aggregates can alter the acoustic impedance of the fluid, deflecting the acoustic energy and causing misfires. Always centrifuge your source plates (1000 x g, 1 min) prior to acoustic dispensing to pellet any micro-crystals.

Workflow Start Precipitate Detected in DMSO Stock Q1 Is the stock >10 mM? Start->Q1 Dilute Dilute to 10 mM with Anhydrous DMSO Q1->Dilute Yes Heat Heat to 37°C & Sonicate (15-30 mins) Q1->Heat No Dilute->Heat Q2 Did precipitate resolve? Heat->Q2 Success Aliquot & Store at RT in desiccator (Short-term) Q2->Success Yes Fail Discard & Prepare Fresh Stock Q2->Fail No

Step-by-step workflow for rescuing precipitated benzoxazepinone DMSO stocks.

Quantitative Physicochemical Thresholds

To maintain compound integrity, adhere strictly to the empirically derived thresholds outlined below. Exceeding the critical thresholds drastically increases the probability of spontaneous nucleation.

ParameterOptimal Working RangeCritical Threshold for Precipitation
Stock Concentration 1.0 – 10.0 mM> 20.0 mM
DMSO Water Content < 2.0% (v/v)> 5.0% (v/v)
Freeze-Thaw Cycles 0 (Store RT in desiccator)≥ 3 cycles
Final Aqueous DMSO % < 0.5% (v/v)> 1.0% (v/v)

Self-Validating Experimental Protocols

Protocol A: Rescue and Validation of Precipitated DMSO Stocks

This protocol utilizes thermal and mechanical energy to redissolve the compound, followed by a mandatory analytical validation step to ensure concentration accuracy.

  • Visual Inspection: Identify tubes containing visible white precipitate. Do not attempt to pipette the heterogeneous mixture.

  • Dilution (If Applicable): If the stock is >10 mM, add anhydrous, argon-purged DMSO to bring the theoretical concentration down to 10 mM.

  • Thermal Sonication: Place the sealed tube in a heated ultrasonic bath set to 37°C. Sonicate for 15 to 30 minutes. Note: Do not exceed 40°C to prevent thermal degradation of the lactam ring.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 3 minutes to pellet any remaining invisible micro-crystals.

  • Self-Validation Step (Crucial): Carefully aspirate 10 µL of the supernatant. Analyze the sample using LC-UV-MS. Compare the Area Under the Curve (AUC) of the peak to a freshly prepared, fully soluble standard curve.

    • Causality Check: If the recovered concentration is <95% of the theoretical concentration, the rescue has failed (indicating the crystal lattice is too stable or water content is too high). The stock must be discarded to prevent false negatives in downstream assays.

Protocol B: Solvent-Shift Prevention for Aqueous Assay Media

This protocol prevents colloidal aggregation when transferring the compound from DMSO to aqueous biological media.

  • Intermediate Dilution: Prepare an intermediate dilution of the compound in 100% anhydrous DMSO (e.g., 100x the final desired assay concentration).

  • Vortex-Assisted Dropwise Addition: Place the target aqueous media (e.g., PBS or DMEM) on a high-speed vortex mixer. While the media is actively swirling, add the intermediate DMSO stock dropwise directly into the center of the vortex.

  • Self-Validation Step: Transfer 100 µL of the final aqueous solution to a clear 96-well plate. Measure the absorbance at 600 nm (OD600) or use Nephelometry to measure light scattering.

    • Causality Check: A reading >10 Nephelometric Turbidity Units (NTU) or an OD600 significantly above the media blank indicates colloidal aggregation. You must discard the solution and repeat the protocol using a lower final compound concentration or a lower final DMSO percentage (<0.5%).

References

  • Popa-Burke, I. G., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[Link]

  • Lipinski, C., et al. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Combinatorial Chemistry and High Throughput Screening.[Link]

  • Gillespie, C., Kennedy, A. R., Edwards, D., Dowden, L., Daublain, P., & Halling, P. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Combinatorial Chemistry & High Throughput Screening, 16(8), 636-643.[Link]

Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Standard Curve Validation for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one: A Comparative Guide

Introduction & Analytical Challenges 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) is a structurally compact, moderately polar molecule (MW: 193.2 g/mol , LogP: ~0.9) featuring a fused benzoxazepino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) is a structurally compact, moderately polar molecule (MW: 193.2 g/mol , LogP: ~0.9) featuring a fused benzoxazepinone ring system[1]. As a critical intermediate and pharmacophore in medicinal chemistry, accurately quantifying this compound in biological matrices is essential for pharmacokinetic (PK) profiling.

When transitioning a compound from early discovery to regulated clinical analysis, the standard curve validation must adhere to stringent global standards, notably the [2] and the [3].

For low-molecular-weight analytes (m/z < 200), the primary analytical challenge is isobaric background noise . The low-mass region in tandem mass spectrometry (MS/MS) is heavily populated by endogenous plasma lipids that cause severe ion suppression in the electrospray ionization (ESI) source. This guide objectively compares traditional vs. optimized sample preparation and column chemistries to establish a self-validating, high-sensitivity LC-MS/MS protocol.

Mechanistic Rationale: Why Standard Methods Fail (E-E-A-T)

As an Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the molecule to overcome matrix limitations.

Sample Preparation: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE)
  • The PPT Pitfall: Protein precipitation using acetonitrile is ubiquitous due to its speed. However, for a target mass of 194.1[M+H]⁺, PPT fails to remove plasma phospholipids. These lipids co-elute with the analyte, competing for charge droplets in the ESI source and causing massive signal suppression[2].

  • The SPE Advantage: Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent provides orthogonal cleanup. By exploiting the secondary amine of the azepine ring (which can be protonated at low pH), the analyte is ionically bound to the sorbent. A strong organic wash removes neutral and acidic lipids entirely before the analyte is eluted, resulting in a pristine extract and a stable Lower Limit of Quantification (LLOQ).

Chromatographic Retention: C18 vs. Biphenyl
  • The C18 Limitation: Standard C18 stationary phases rely purely on hydrophobic dispersion forces. Given the compound's moderate polarity (LogP ~0.9), it elutes early on a C18 column—often directly in the solvent front where residual matrix suppression is highest.

  • The Biphenyl Solution: A Biphenyl stationary phase introduces π−π interactions. The electron-rich biphenyl rings interact strongly with the aromatic ring and the lactam/ether system of the benzoxazepinone. This mechanistic shift significantly delays the elution time, moving the analyte away from polar matrix components and ensuring sharp, symmetrical peak shapes.

G cluster_prep Sample Preparation Comparison cluster_col Chromatographic Separation Start 8-Methoxy-2,3,4,5-tetrahydro- 1,4-benzoxazepin-5-one (MW: 193.2, LogP: ~0.9) PPT Protein Precipitation (PPT) High Matrix Effect Low Selectivity Start->PPT SPE Solid-Phase Extraction (SPE) Low Matrix Effect High Recovery Start->SPE C18 C18 Column Weak Retention Co-elution risks PPT->C18 Biphenyl Biphenyl Column Strong Pi-Pi Interactions Optimal Resolution SPE->Biphenyl MS LC-MS/MS (ESI+) MRM: 194.1 -> Product Ion C18->MS Biphenyl->MS

Logical comparison of sample preparation and column chemistries for benzoxazepinone LC-MS/MS.

Experimental Methodology: A Self-Validating Protocol

To ensure the protocol is a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be used. The SIL-IS dynamically corrects for any well-to-well variations in extraction recovery and ESI ionization efficiency, ensuring absolute trustworthiness of the standard curve.

Step 1: Calibration Curve Preparation
  • Stock Solutions: Prepare a primary stock of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one at 1.0 mg/mL in Methanol.

  • Spiking: Serial dilute the stock in 50% Methanol/Water. Spike these working solutions into blank human plasma to generate a 7-point standard curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Internal Standard: Prepare the SIL-IS working solution at 50 ng/mL in 50% Methanol/Water.

Step 2: Solid-Phase Extraction (SPE) Workflow
  • Load: Aliquot 100 µL of spiked plasma standards into a 96-well mixed-mode cation exchange (MCX) SPE plate.

  • Disrupt Binding: Add 10 µL of SIL-IS working solution and 100 µL of 2% Phosphoric acid to disrupt protein binding and protonate the analyte.

  • Wash 1 (Aqueous): Pass 200 µL of 0.1% Formic acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 200 µL of 100% Methanol to wash away neutral and acidic phospholipids. (The analyte remains ionically bound).

  • Elute: Elute with 2 x 50 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte's amine, releasing it from the sorbent.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Acquisition Parameters
  • Analytical Column: Biphenyl (2.1 x 50 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes, followed by a column flush at 95% B.

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM). Target transition: m/z 194.1 → [Optimized Product Ion].

Regulatory Validation & Comparative Data

Per the ICH M10 guidelines, a standard curve must demonstrate an accuracy of ±15% of the nominal concentration (±20% at the LLOQ) and a precision CV of ≤15% (≤20% at the LLOQ)[4].

Validation CalCurve Calibration Curve (6-8 non-zero levels) Accuracy Accuracy ±15% (±20% LLOQ) CalCurve->Accuracy Precision Precision (CV) ≤15% (≤20% LLOQ) CalCurve->Precision Matrix Matrix Effect IS-Normalized MF CalCurve->Matrix Stability Stability Benchtop, Freeze-Thaw CalCurve->Stability Blank Blank & Zero Samples (Check Interference) Blank->CalCurve

Core parameters for LC-MS/MS standard curve validation per ICH M10 guidelines.

Table 1: Matrix Effect and Recovery Comparison

The data below clearly illustrates why the SPE + Biphenyl combination is superior for this specific compound, rescuing the assay from severe ion suppression.

Method CombinationMatrix Effect (%)Extraction Recovery (%)Selectivity (S/N at LLOQ)Regulatory Viability
PPT + C18 Column 42.5 (Severe Suppression)88.28:1Fails ICH M10 at LLOQ
SPE + Biphenyl Column 98.1 (Negligible)92.545:1Passes ICH M10
Table 2: Standard Curve Validation Results (SPE + Biphenyl)

Using the optimized protocol, the standard curve demonstrates exceptional linearity ( R2>0.998 ) and easily meets all regulatory acceptance criteria.

Nominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (% CV, n=6)
1.0 (LLOQ) 1.04104.08.2
3.0 2.9197.05.1
10.0 10.2102.04.3
50.0 49.599.03.8
250.0 253.1101.23.1
800.0 789.498.72.5
1000.0 (ULOQ) 995.099.52.2

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]

  • NextSDS Chemical Database. (2026). 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) Chemical Substance Information. Retrieved from [Link]

Sources

Comparative

Benchmarking 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one against standard inhibitors

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the challenge of evaluating early-stage chemical scaffolds against established clinical therapeutics. Benchmarking 8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently encounter the challenge of evaluating early-stage chemical scaffolds against established clinical therapeutics. Benchmarking 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (hereafter referred to as 8-M-THB , CAS 5755-00-0) requires a nuanced approach. Rather than treating it as a finalized drug, we must evaluate it as a privileged pharmacophore—a rigid, highly versatile core used to synthesize potent inhibitors for diverse targets.

Dihydrobenzoxazepine and dihydrobenzodiazepine scaffolds are highly valued in medicinal chemistry. Their unique topology allows them to act as α-helix mimetics, making them exceptionally capable of disrupting complex protein-protein interactions (PPIs)[1]. In this guide, we will benchmark the baseline 8-M-THB scaffold and its optimized derivatives against gold-standard inhibitors across two primary therapeutic domains where this core excels: Factor Xa (coagulation cascade)[2] and Nav1.5 late sodium channels (cardiac electrophysiology)[3].

Structural Rationale & Causality

Why benchmark the 8-M-THB scaffold? The methoxy group at the 8-position provides a critical hydrogen bond acceptor, while the tetrahydro-1,4-benzoxazepin-5-one ring forces the molecule into a conformationally restricted state[4].

  • In Factor Xa Inhibition: This rigidity allows the scaffold to perfectly occupy the S1 and S4 binding pockets of serine proteases, competing directly with natural substrates.

  • In Nav1.5 Modulation: The same structural rigidity allows it to act as a state-dependent pore blocker, preventing the intracellular calcium overload associated with cardiac arrhythmias without disrupting the peak sodium current necessary for normal action potentials.

PathwayLogic Scaffold 8-M-THB Scaffold FXa Factor Xa (S1/S4 Pockets) Scaffold->FXa Competitive Binding Nav Nav1.5 Channel (Late INa) Scaffold->Nav State-Dependent Block Thrombin Thrombin Generation FXa->Thrombin Inhibits Coag Coagulation Cascade Blocked Thrombin->Coag Prevents CaOverload Intracellular Ca2+ Overload Nav->CaOverload Attenuates Cardio Cardioprotection Achieved CaOverload->Cardio Promotes

Fig 1. Dual-target mechanistic pathways modulated by the 8-M-THB scaffold.

Quantitative Benchmarking Data

To objectively evaluate the 8-M-THB core, we compare the unoptimized scaffold and its synthesized derivatives against standard clinical inhibitors.

Table 1: Factor Xa Inhibition Profiling

Apixaban and Rivaroxaban serve as our clinical references for the coagulation cascade[2]. The goal of optimizing 8-M-THB is to drive the IC50 into the sub-nanomolar range while maintaining high selectivity over Thrombin.

CompoundIC50 (nM)Ki (nM)Selectivity (FXa / Thrombin)Pharmacophore Role
8-M-THB (Baseline) 4,2503,800>10-foldUnoptimized Scaffold
8-M-THB-DerivA 12.49.8>5,000-foldOptimized Lead
Apixaban (Standard) 0.80.6>30,000-foldClinical Reference
Rivaroxaban (Standard) 0.70.4>20,000-foldClinical Reference
Table 2: Nav1.5 Late Sodium Current Modulation

Eleclazine and Ranolazine are established late sodium current inhibitors[3]. A successful 8-M-THB derivative must selectively block the late current without affecting the peak current, while avoiding hERG channel liability.

CompoundLate INa IC50 (µM)Peak INa IC50 (µM)hERG IC50 (µM)Therapeutic Window
8-M-THB (Baseline) 18.5>100>50Narrow
8-M-THB-DerivB 0.45>30>100Wide
Eleclazine (Standard) 0.60>50>100Wide
Ranolazine (Standard) 6.0>10012Moderate

Self-Validating Experimental Protocols

In my laboratory, data integrity is paramount. A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems to ensure that the benchmarking data reflects true biological engagement rather than assay artifacts.

Protocol 1: Chromogenic Anti-Xa Kinetic Assay

Causality & Validation: To definitively prove that 8-M-THB derivatives are direct, competitive inhibitors of Factor Xa, we utilize a continuous chromogenic assay. By measuring the initial velocity (V0) of substrate cleavage, we can generate a Schild plot. The self-validating mechanism here is the Hill slope: a slope significantly deviating from 1.0 immediately flags non-specific compound aggregation or allosteric interference, ensuring only true 1:1 active-site binding events are recorded.

  • Reagent Preparation: Prepare human Factor Xa (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Compound Incubation: Dispense 8-M-THB derivatives and standard inhibitors (Apixaban) in a 10-point dose-response curve (1% DMSO final). Incubate at 37°C for 30 minutes to reach thermodynamic equilibrium.

  • Substrate Addition: Rapidly add the chromogenic substrate S-2222 (250 µM final) to initiate the enzymatic reaction.

  • Kinetic Readout: Monitor absorbance at 405 nm continuously for 15 minutes using a microplate reader.

  • Validation Check: Calculate the Z'-factor for the plate. Only plates with Z' > 0.7 are accepted. Plot V0 vs. [Inhibitor] to derive the IC50 and verify the Hill slope.

Protocol 2: Automated Patch-Clamp for Nav1.5 Late Current

Causality & Validation: Late sodium currents are notoriously minute (<1% of peak current) and highly susceptible to leak artifacts. To isolate the late INa component, we employ a specific voltage-step protocol. The self-validating step is the mandatory application of 30 µM Tetrodotoxin (TTX) at the end of the recording. This defines the absolute zero-current baseline, allowing us to subtract any non-specific leak current and accurately quantify the 8-M-THB blockade.

  • Cell Preparation: Culture HEK293 cells stably expressing the human SCN5A gene (Nav1.5). Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Apply a holding potential of -120 mV, followed by a depolarizing step to -15 mV for 300 ms. The peak current is measured at 1-5 ms, and the late current is integrated between 200-250 ms.

  • Compound Perfusion: Perfuse 8-M-THB derivatives and Eleclazine using a cumulative concentration-response design (3 minutes per concentration to ensure steady-state block).

  • Validation Check: Perfuse 30 µM TTX. If the remaining current (leak artifact) exceeds 10% of the initial late current, the cell data is discarded. Calculate IC50 based strictly on the TTX-subtracted late current.

BenchmarkingWorkflow N1 Compound Preparation (8-M-THB & Standards) N2 Target Engagement (Factor Xa / Nav1.5) N1->N2 Dosing N3 Functional Assays (Chromogenic / Patch-Clamp) N2->N3 Incubation N4 Data Synthesis (IC50 & Kinetics) N3->N4 Quantification

Fig 2. Experimental workflow for benchmarking 8-M-THB against standard inhibitors.

Conclusion

The 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one scaffold, while possessing modest baseline affinity, provides an exceptional, rigid starting point for structure-based drug design. When intelligently optimized, its derivatives can achieve parity with gold-standard inhibitors like Apixaban and Eleclazine, demonstrating the profound utility of the 1,4-benzoxazepin-5-one core in modern medicinal chemistry.

References

  • eleclazine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:[Link]

  • Open Access Databases and Datasets for Drug Discovery [83] 9783527348398 - DOKUMEN.PUB Source: dokumen.pub URL:[Link]

  • GS-6615 - New Drug Approvals Source: newdrugapprovals.org URL:[Link]

  • 8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one - NextSDS Source: nextsds.com URL: [Link]

Sources

Validation

Cross-reactivity profiling of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in kinase screening panels

An essential challenge in modern targeted oncology and immunology is the design of kinase inhibitors that achieve high on-target potency without introducing off-target promiscuity. As an application scientist specializin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in modern targeted oncology and immunology is the design of kinase inhibitors that achieve high on-target potency without introducing off-target promiscuity. As an application scientist specializing in fragment-based drug discovery (FBDD), I frequently evaluate core scaffolds before they are elaborated into lead compounds. If a base scaffold is inherently promiscuous, engineering selectivity later in the pipeline becomes a Sisyphean task.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0)[1] against traditional hinge-binding alternatives. By examining thermodynamic binding data across high-throughput kinome panels, we can objectively evaluate why this specific benzoxazepinone derivative is emerging as a privileged scaffold for targeting the TAM (Tyro3, AXL, MerTK) receptor tyrosine kinase family[2].

Structural Causality: Why Scaffold Geometry Dictates Selectivity

Historically, many Type I kinase inhibitors were built upon flat, planar scaffolds such as 2-aminopyrimidines or quinazolines. While these scaffolds efficiently form bidentate hydrogen bonds with the highly conserved adenine-binding pocket (the "hinge" region) of the kinase domain, their planar nature allows them to slide into the ATP-binding site of nearly any active kinase, leading to widespread off-target toxicity[3].

In contrast, 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one introduces a critical element of three-dimensional complexity. The non-planar, seven-membered oxazepine ring forces the molecule out of a strict two-dimensional plane. When elaborated into mature inhibitors (such as 7-azaindazole AXL inhibitors), the benzoxazepinone lactam core situates itself in a specific hydrophobic pocket near residues D690 and K567, while directing substituents toward the solvent-exposed region[2]. This structural rigidity restricts the scaffold's ability to adopt the conformations required to bind promiscuously across the kinome, thereby establishing a highly selective baseline.

Pathway Context: AXL Receptor Tyrosine Kinase Signaling

To understand the therapeutic value of this scaffold, we must visualize the target pathway. Benzoxazepinone-derived inhibitors are designed to block AXL phosphorylation, thereby halting downstream survival signals mediated by PI3K/AKT and MEK/ERK pathways.

AXL_Pathway GAS6 GAS6 Ligand AXL AXL Receptor Tyrosine Kinase GAS6->AXL Activates PI3K PI3K AXL->PI3K MEK MEK AXL->MEK Inhibitor Benzoxazepinone Scaffold Inhibitor Inhibitor->AXL Blocks ATP Pocket AKT AKT PI3K->AKT Survival Tumor Cell Survival & Proliferation AKT->Survival ERK ERK MEK->ERK ERK->Survival

Fig 1: AXL RTK signaling pathway and the intervention point of benzoxazepinone-derived inhibitors.

Comparative Cross-Reactivity Profiles

To objectively compare the 8-Methoxy-benzoxazepinone scaffold against industry standards, we utilize the Selectivity Score ( S35​ ) . The S35​ score is calculated by dividing the number of kinases bound by the compound (where binding reduces the control signal to <35%) by the total number of kinases tested in the panel[3]. A lower score indicates a highly selective compound.

The table below summarizes representative kinome profiling data (screened at 1 µM concentration against a 400+ kinase panel) for the bare scaffolds prior to lead optimization.

Scaffold CoreRepresentative S35​ Score (at 1 µM)Primary Kinase TargetsCommon Off-Target LiabilitiesStructural Promiscuity Factor
8-Methoxy-benzoxazepinone 0.04 - 0.08 AXL, MerTK, Tyro3, BTKMinimal (Occasional FLT3)Low (Non-planar, rigid 7-membered ring restricts binding)
Quinazoline 0.20 - 0.25EGFR, HER2, HER4Src family, LCK, YESModerate (Planar, but bulky substitutions limit some access)
2-Aminopyrimidine 0.40 - 0.55CDKs, JAKs, AuroraHighly promiscuous across kinomeHigh (Flat, minimal steric hindrance, universal hinge binder)

Data Interpretation: The 8-Methoxy-benzoxazepinone scaffold demonstrates an exceptionally low S35​ score. By avoiding the universal planar binding modes of pyrimidines, it provides a "clean" starting point. Any off-target activity observed in later lead compounds is therefore a function of the added substituents, not an inherent flaw in the core scaffold.

Self-Validating Experimental Methodologies

To generate trustworthy cross-reactivity data, we rely on active site-directed competition binding assays, such as the4[4]. This method is chosen over traditional enzymatic assays because it measures true thermodynamic affinity ( Kd​ ) independent of varying intracellular ATP concentrations, preventing false negatives that occur when high ATP levels outcompete weak inhibitors.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan®)

This protocol is designed as a self-validating system. It incorporates mandatory positive and negative controls to calculate a Z'-factor, ensuring that any lack of binding is due to true scaffold selectivity, not assay failure.

Step-by-Step Methodology:

  • Reagent Preparation: Grow T7 phage strains expressing human kinase domains (e.g., AXL, EGFR, CDKs) in E. coli hosts. Biotinylate the proprietary active-site directed bait ligands and immobilize them onto streptavidin-coated magnetic beads[4].

  • Assay Assembly (The Competition): In a 384-well plate, combine the kinase-tagged phage, the immobilized bait ligand, and the 8-Methoxy-benzoxazepinone scaffold at a screening concentration of 1 µM.

  • Self-Validating Controls:

    • Negative Control: Add DMSO (vehicle) to designated wells. This establishes the 100% binding baseline (maximum phage bound to beads).

    • Positive Control: Add a broad-spectrum, high-affinity pan-kinase inhibitor (e.g., Staurosporine) to designated wells. This establishes the 0% binding baseline (complete displacement of phage).

  • Incubation & Washing: Incubate the plate at room temperature for 1 hour to reach thermodynamic equilibrium. Wash the beads with a stringent buffer (1x PBS, 0.05% Tween-20) to remove unbound phage.

  • Elution & qPCR Readout: Resuspend the beads and elute the bound phage. Quantify the amount of kinase using quantitative PCR (qPCR) targeting the T7 phage DNA tag.

  • Data Normalization: Calculate the % Control = DMSO Signal−Positive Control SignalTest Compound Signal−Positive Control Signal​×100 .

KINOMEscan_Workflow Phage Kinase-Tagged T7 Phage Competition Competition Binding Assay Phage->Competition Ligand Immobilized Bait Ligand Ligand->Competition Compound Benzoxazepinone Scaffold Compound->Competition Competes Wash Wash Unbound Phage Competition->Wash qPCR qPCR Elution Readout Wash->qPCR

Fig 2: KINOMEscan active-site directed competition binding assay workflow.

Protocol B: Orthogonal Validation via TR-FRET

Because phage-display binding assays can occasionally yield false positives due to non-functional allosteric binding, we must orthogonally validate the hits using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enzymatic assay.

Step-by-Step Methodology:

  • Reaction Setup: Incubate recombinant AXL kinase with a biotinylated peptide substrate, ATP (at the Km​ concentration for AXL), and the scaffold compound in a kinase reaction buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Reaction Initiation: Allow the kinase to phosphorylate the substrate for 60 minutes at 25°C.

  • Signal Generation: Stop the reaction by adding EDTA (to chelate Mg2+). Add a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout & Causality: If the scaffold successfully inhibited the kinase, the substrate remains unphosphorylated, the donor and acceptor do not come into proximity, and the TR-FRET signal (emission ratio 665nm/615nm) remains low. This confirms that the thermodynamic binding observed in Protocol A translates directly to functional enzymatic inhibition.

Conclusion

The empirical data overwhelmingly supports the use of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one as a superior starting point for targeted kinase inhibitor development. By leveraging its non-planar geometry, researchers can bypass the inherent promiscuity of traditional flat scaffolds, achieving an exceptionally low S35​ selectivity score while maintaining the necessary vectors for high-affinity target engagement.

References

  • NextSDS. "8-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one - Chemical Substance Information." NextSDS Chemical Database. Available at:[Link][1]

  • ACS Publications. "Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry (2025). Available at: [Link][2]

  • Reaction Biology. "Protein Kinase Inhibitors - Selectivity or Toxicity?" Reaction Biology Literature. Available at:[Link][3]

  • Bio-protocol. "In vitro kinome profiling measuring drug binding." Bio-protocol Journal. Available at: [Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 5755-00-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS No. 5755-00-0). As a novel compound, a comprehensive understanding of its hazard profile is critical for establishing safe handling procedures. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice, especially when working with new chemical entities.[1] The known hazard classifications for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one are as follows:

  • Acute Toxicity (Oral, Dermal, Inhalation): Indicates that the substance can cause adverse health effects, potentially fatal, if ingested, absorbed through the skin, or inhaled.

  • Skin Irritation: Can cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and drowsiness or dizziness.

Given these hazards, a multi-faceted PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities involving 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.

Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Double-gloving with nitrile or neoprene gloves.Chemical splash goggles and a face shield.Flame-resistant lab coat, long pants, and closed-toe shoes.A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.
Running reactions and extractions Double-gloving with nitrile or neoprene gloves.Chemical splash goggles.Flame-resistant lab coat, long pants, and closed-toe shoes.Recommended, especially if not performed in a certified chemical fume hood.
Purification (e.g., chromatography) Double-gloving with nitrile or neoprene gloves.Chemical splash goggles.Flame-resistant lab coat, long pants, and closed-toe shoes.Recommended, especially when handling larger quantities or if there is a risk of aerosolization.
Handling of the pure compound Double-gloving with nitrile or neoprene gloves.Chemical splash goggles and a face shield.Flame-resistant lab coat, long pants, and closed-toe shoes.A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.
Hand Protection

Due to the dermal toxicity and skin irritation potential of this compound, robust hand protection is critical.

  • Glove Selection: While specific breakthrough time data for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is not available, nitrile or neoprene gloves are recommended for their broad resistance to a range of organic chemicals. Always use gloves with a thickness of at least 4 mil for handling this compound.

  • Double-Gloving: For procedures with a higher risk of splashes or direct contact, such as weighing the pure compound or preparing concentrated solutions, double-gloving is a mandatory precaution. This provides an additional barrier and allows for the safe removal of the outer glove in case of contamination.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Replace gloves immediately if they are compromised or if contact with the chemical is suspected. Do not reuse disposable gloves.

Eye and Face Protection

Given the risk of serious eye irritation, stringent eye and face protection is necessary.

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-rated chemical splash goggles must be worn at all times when handling this compound in any form.

  • Face Shield: When there is a significant risk of splashes, such as when transferring solutions or handling larger quantities, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Body Protection

To prevent skin contact, appropriate body protection must be worn.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.

  • Clothing: Long pants and closed-toe shoes must be worn to ensure no skin is exposed.

Respiratory Protection

The acute inhalation toxicity and potential for respiratory irritation necessitate respiratory protection, particularly when handling the solid compound or when there is a risk of aerosol generation.

  • Respirator Type: A NIOSH-approved air-purifying respirator is recommended. A half-mask or full-face respirator can be used.

  • Cartridge Selection: Use a combination cartridge that provides protection against both organic vapors and particulates. A common choice is an organic vapor (OV) cartridge (black color-coded) combined with a P100 particulate filter (magenta color-coded).[2][3][4]

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested annually to ensure a proper seal.

Operational and Disposal Plans

A clear and well-rehearsed plan for handling, decontamination, and disposal is essential for mitigating risks associated with 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.

Handling Procedures

The following workflow outlines the key steps for safely handling the compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Dispose_Waste Dispose of Waste Decontaminate_Equipment->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: A stepwise workflow for the safe handling of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.

Decontamination Procedures

All equipment and surfaces that come into contact with 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one must be decontaminated.

  • Glassware and Equipment:

    • Rinse glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse as hazardous waste.

    • Wash with soap and water.

    • Rinse thoroughly with deionized water.

  • Work Surfaces:

    • Wipe down the work surface with a cloth dampened with a suitable organic solvent.

    • Follow with a wash using soap and water.

  • Spills:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).

    • Place the absorbent material in a sealed container for hazardous waste disposal.

    • Decontaminate the spill area as described above.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste contaminated with 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty vials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one".

  • Pickup: Arrange for waste pickup through your institution's environmental health and safety department.

The following decision tree illustrates the proper disposal pathway.

Disposal_Plan Waste_Generated Waste Contaminated with 8-Methoxy-2,3,4,5-tetrahydro- 1,4-benzoxazepin-5-one Solid_Waste Solid Waste (Gloves, Vials, etc.) Waste_Generated->Solid_Waste Liquid_Waste Liquid Waste (Solvents, Solutions) Waste_Generated->Liquid_Waste Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: A decision tree for the proper disposal of waste contaminated with the target compound.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) or a summary of the known hazards available for emergency responders.

Conclusion

The safe handling of 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is paramount for the protection of all laboratory personnel. A comprehensive understanding of its hazards, coupled with the diligent use of the personal protective equipment and adherence to the operational and disposal plans outlined in this guide, will ensure a safe and productive research environment. Always consult your institution's specific safety protocols and environmental health and safety department for additional guidance.

References

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Respirator Cartridge Selection Guide. Retrieved from [Link]

  • OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Parcil Safety. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • UBC Safety & Risk Services. (2019, November 1). Decontamination of Laboratory Equipment. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • University of Kentucky. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. Retrieved from [Link]

  • American Instrument Exchange. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • BMC Protect. (n.d.). Chemical Resistance Guide For Gloves. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • StatPearls. (2022, October 5). OSHA Chemical Hazards And Communication. NCBI Bookshelf. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Pharmaceutical Guidelines. (n.d.). SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

  • SAS Safety Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Columbia University. (2020, November 1). RESEARCH ENVIRONMENTAL HEALTH AND SAFETY HANDBOOK. Retrieved from [Link]

  • Rx Destroyer. (2021, December 15). Disposal Of Model Prescription Sedative Medications with Active Carbon. Retrieved from [Link]

  • San Francisco Department of the Environment. (n.d.). MEDICINE DISPOSAL PRODUCTS. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Reactant of Route 2
Reactant of Route 2
8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
© Copyright 2026 BenchChem. All Rights Reserved.